4-Isopropyl-2-methylphenol chemical properties and structure
Technical Monograph: 4-Isopropyl-2-methylphenol (Isocarvacrol) [1][2][3][4] Part 1: Executive Summary & Nomenclature Disambiguation 4-Isopropyl-2-methylphenol (CAS: 1740-97-2), commonly known as Isocarvacrol , is a pheno...
Part 1: Executive Summary & Nomenclature Disambiguation
4-Isopropyl-2-methylphenol (CAS: 1740-97-2), commonly known as Isocarvacrol , is a phenolic monoterpenoid and a structural isomer of the well-known antimicrobial agents Carvacrol and Thymol.[2] While it shares significant physiochemical properties with its isomers, its specific structural arrangement—a hydroxyl group at position 1, a methyl group at position 2, and an isopropyl group at position 4—confers distinct reactivity and biological profiles.
Critical Nomenclature Alert:
In drug development and industrial literature, substantial confusion exists regarding the naming of isopropyl-methylphenol isomers. It is imperative to distinguish Isocarvacrol from its commercial counterparts to ensure experimental accuracy.
Common Name
IUPAC Name
CAS Number
Structure Description
Primary Use
Isocarvacrol
4-Isopropyl-2-methylphenol
1740-97-2
OH @ 1, Me @ 2, iPr @ 4
Research Standard, Intermediate
Carvacrol
5-Isopropyl-2-methylphenol
499-75-2
OH @ 1, Me @ 2, iPr @ 5
Food Preservative, Antimicrobial
Biosol
4-Isopropyl-3-methylphenol
3228-02-2
OH @ 1, Me @ 3, iPr @ 4
Cosmetic Preservative (IPMP)
Thymol
2-Isopropyl-5-methylphenol
89-83-8
OH @ 1, Me @ 5, iPr @ 2
Antiseptic, Mouthwash Active
Part 2: Chemical Structure & Physiochemical Properties[1][2][5][6]
Isocarvacrol is characterized by the presence of a phenolic hydroxyl group which acts as a weak acid and a hydrogen bond donor. The isopropyl group at the para position relative to the hydroxyl group enhances lipophilicity, facilitating membrane penetration—a key factor in its antimicrobial mechanism.
Physiochemical Data Table
Property
Value
Source/Method
Molecular Formula
C₁₀H₁₄O
Stoichiometry
Molecular Weight
150.22 g/mol
Calculated
Appearance
Colorless to pale yellow oil/solid
Experimental
Melting Point
~9 °C (Liquid at RT)
[Stenutz, 2024]
Boiling Point
236–238 °C
Estimated (Isomeric trend)
LogP (Octanol/Water)
3.1 (Predicted)
XLogP3
pKa (Acid Dissociation)
10.59 ± 0.18
Predicted (Phenolic OH)
Solubility
Soluble in Ethanol, DMSO, Ether; Insoluble in Water
Lipophilic nature
Structural Visualization
Caption: Structural connectivity of Isocarvacrol showing the ortho-methyl and para-isopropyl substitution pattern relative to the phenolic hydroxyl.[1][5][6][7][8][9]
Part 3: Synthesis & Manufacturing
The synthesis of 4-Isopropyl-2-methylphenol is classically achieved via Friedel-Crafts alkylation .[5] Unlike Carvacrol (which requires more complex isomerization or extraction from oregano), Isocarvacrol can be synthesized directly from o-cresol due to the directing effects of the hydroxyl group.
Synthetic Route: Alkylation of o-Cresol[9]
Precursors: o-Cresol (2-methylphenol) and Propylene (or Isopropyl Bromide).
Catalyst: Lewis Acid (AlCl₃, BF₃) or Solid Acid Catalyst (Zeolites).
Mechanism: The hydroxyl group is a strong ortho/para director. Since the ortho position (C2) is blocked by a methyl group and the other ortho position (C6) is sterically hindered, the electrophilic attack occurs predominantly at the para position (C4).
Caption: Industrial synthesis pathway via Friedel-Crafts alkylation of o-cresol, highlighting the para-selectivity.
Part 4: Biological Mechanism of Action
Isocarvacrol, like its isomers, acts primarily as a membrane-active antimicrobial . Its lipophilic isopropyl tail allows it to insert into the phospholipid bilayer of bacterial cell membranes.
Mechanism: Membrane Disruption & Ion Leakage
Partitioning: The molecule partitions into the bacterial cell membrane due to its LogP (~3.1).
Fluidity Alteration: It disrupts the acyl chain packing, increasing membrane fluidity and permeability.
Ionophore Effect: The hydroxyl group acts as a proton exchanger, dissipating the Proton Motive Force (PMF). This leads to:
Comparative Potency:
While Carvacrol is often cited as the most potent isomer, Isocarvacrol exhibits comparable activity against Gram-positive bacteria (e.g., S. aureus) but may show slightly reduced efficacy against Gram-negatives due to subtle differences in steric fit within the outer membrane porins.
Mechanism Visualization
Caption: Step-wise mechanism of antimicrobial action, focusing on membrane partitioning and bioenergetic collapse.
Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of vapors if heating.
Metabolism: Likely glucuronidated in the liver and excreted via urine, similar to thymol.
Regulatory: Not as widely regulated as Biosol (IPMP); typically treated as a generic phenolic intermediate in R&D settings.
References
Friedman, M. (2014).[7] Chemistry and multibeneficial bioactivities of carvacrol (4-isopropyl-2-methylphenol), a component of essential oils produced by aromatic plants and spices.[10][5][7][11] Journal of Agricultural and Food Chemistry.[7][9] Link(Note: This source uses the nomenclature "4-isopropyl-2-methylphenol" for Carvacrol, highlighting the importance of CAS verification).
PubChem. (2024). Isocarvacrol (CAS 1740-97-2) Compound Summary.[1][2] National Library of Medicine. Link
Stenutz, R. (2024). 4-isopropyl-2-methylphenol Data Sheet.[3][12][13] Stenutz.eu.[13] Link
Guimaraes, A.G., et al. (2010). Bioassay-guided evaluation of antioxidant and antinociceptive activities of carvacrol. Basic & Clinical Pharmacology & Toxicology.
ChemicalBook. (2020). 4-Isopropyl-3-methylphenol (Biosol) vs Isomers.Link
The Biosynthesis of 4-Isopropyl-2-methylphenol (Carvacrol) in Plants: A Technical Guide
Abstract 4-Isopropyl-2-methylphenol, commonly known as carvacrol, is a phenolic monoterpenoid of significant interest to the pharmaceutical, cosmetic, and food industries due to its potent antimicrobial, antioxidant, and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Isopropyl-2-methylphenol, commonly known as carvacrol, is a phenolic monoterpenoid of significant interest to the pharmaceutical, cosmetic, and food industries due to its potent antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the biosynthetic pathway of carvacrol in plants, with a primary focus on the enzymatic and regulatory mechanisms that govern its production. We will delve into the core enzymatic players, from the initial cyclization of geranyl pyrophosphate to the final aromatic hydroxylation, and provide detailed, field-proven protocols for the analysis of gene expression, enzyme activity, and metabolic profiling. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the production of this valuable bioactive compound.
Introduction: The Significance of Carvacrol
Carvacrol is a major constituent of the essential oils of many aromatic plants, particularly those belonging to the Lamiaceae family, such as oregano (Origanum vulgare) and thyme (Thymus vulgaris).[1][3] Its chemical structure, 5-isopropyl-2-methylphenol, confers a wide range of biological activities, making it a valuable natural product.[3] Beyond its well-documented antimicrobial and antioxidant capacities, emerging research continues to unveil its potential in areas such as cancer therapy and neuroprotection.[4] Understanding the intricate biosynthetic machinery within plants that leads to carvacrol production is paramount for harnessing its full potential, whether through metabolic engineering of crops for enhanced yield or through synthetic biology approaches for sustainable production.
The Carvacrol Biosynthetic Pathway: A Step-by-Step Elucidation
The biosynthesis of carvacrol, like other monoterpenoids, originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized via two distinct pathways in plants: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[5] For monoterpenoid biosynthesis, the MEP pathway is the primary source of IPP and DMAPP.[6]
The core pathway to carvacrol can be dissected into three key stages:
2.1. Stage 1: Formation of the Monoterpene Backbone
The journey to carvacrol begins with the condensation of one molecule of IPP and one molecule of DMAPP to form the ten-carbon precursor, geranyl pyrophosphate (GPP). This reaction is catalyzed by GPP synthase (GPPS) .
2.2. Stage 2: Cyclization to γ-Terpinene
The first committed step in carvacrol biosynthesis is the cyclization of the linear GPP molecule into the cyclic monoterpene, γ-terpinene. This crucial transformation is orchestrated by the enzyme γ-terpinene synthase (TPS) .[4][7] The activity of this enzyme is a key determinant of the overall flux towards carvacrol and its isomer, thymol.
2.3. Stage 3: Aromatization and Hydroxylation
The conversion of γ-terpinene to carvacrol involves a series of oxidative reactions. Previously thought to proceed directly through p-cymene, recent research has unveiled a more complex and elegant mechanism involving a cytochrome P450 monooxygenase and a short-chain dehydrogenase/reductase.[4][8][9][10]
Oxidation of γ-Terpinene: A cytochrome P450 monooxygenase from the CYP71D subfamily catalyzes the hydroxylation of γ-terpinene to an unstable intermediate.[4][9][10]
Dehydrogenation: This intermediate is then dehydrogenated by a short-chain dehydrogenase/reductase (SDR) to form a ketone.[9][10]
Aromatization: The resulting ketone undergoes spontaneous keto-enol tautomerism to yield the aromatic phenol, carvacrol.[9][10] In the absence of the SDR, the unstable intermediate rearranges to form p-cymene.[9][10]
The regioselectivity of the initial P450-catalyzed hydroxylation determines whether carvacrol or its isomer thymol is produced.[4]
Visualizing the Pathway
Figure 1: The biosynthetic pathway of 4-isopropyl-2-methylphenol (carvacrol) in plants.
Experimental Protocols for Pathway Analysis
A thorough investigation of the carvacrol biosynthetic pathway necessitates a multi-faceted experimental approach. Here, we provide detailed protocols for key analyses.
Gene Expression Analysis of Biosynthetic Genes
Objective: To quantify the transcript levels of key biosynthetic genes (e.g., TPS, CYP71D, SDR) in different plant tissues or under various experimental conditions.
Methodology: Quantitative Real-Time PCR (qRT-PCR)
RNA Extraction:
Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
Grind the tissue to a fine powder using a mortar and pestle or a tissue homogenizer.
Extract total RNA using a commercial plant RNA extraction kit, following the manufacturer's instructions. Include a DNase treatment step to remove contaminating genomic DNA.
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and by visualizing on an agarose gel.
cDNA Synthesis:
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
qRT-PCR:
Design gene-specific primers for the target genes and a suitable reference gene (e.g., actin, ubiquitin) with a melting temperature of 58-62°C and an amplicon size of 100-200 bp.
Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
Perform the reaction in a real-time PCR cycler with the following typical conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
Include a melt curve analysis to verify the specificity of the amplicons.
Calculate the relative gene expression using the 2-ΔΔCt method.
Causality Behind Experimental Choices: The use of qRT-PCR provides a highly sensitive and specific method for quantifying gene expression. Freezing tissue in liquid nitrogen is critical to preserve RNA integrity. DNase treatment is essential to avoid amplification of contaminating genomic DNA, which would lead to inaccurate quantification. The choice of a stable reference gene is crucial for normalizing the data and ensuring accurate comparisons across samples.
In Vitro Enzyme Assays
Objective: To characterize the enzymatic activity of the key biosynthetic enzymes, such as γ-terpinene synthase.
Methodology: Terpene Synthase Assay
Enzyme Expression and Purification:
Clone the full-length coding sequence of the terpene synthase gene into a suitable expression vector (e.g., pET vector with a His-tag).
Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).
Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).
Verify protein purity and concentration using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).
Enzyme Assay:
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).
In a glass vial, combine the purified enzyme, assay buffer, and the substrate, geranyl pyrophosphate (GPP).
Overlay the reaction mixture with a layer of an organic solvent (e.g., pentane or hexane) to trap the volatile terpene products.
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
Stop the reaction by vortexing and centrifuging to separate the organic and aqueous phases.
Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).
Self-Validating System: The protocol includes the use of a purified recombinant enzyme to ensure that the observed activity is directly attributable to the protein of interest. The inclusion of a negative control (e.g., heat-inactivated enzyme or a reaction without enzyme) is essential to confirm that the product formation is enzyme-dependent. The identity of the product (γ-terpinene) is confirmed by comparing its mass spectrum and retention time with an authentic standard in the GC-MS analysis.
Metabolic Profiling of Terpenoids
Objective: To identify and quantify the accumulation of carvacrol and other related terpenoids in plant tissues.
Methodology: GC-MS Analysis of Volatile Compounds
Sample Preparation:
Harvest and weigh fresh plant material.
Extract the volatile compounds using a suitable method such as solvent extraction (e.g., with pentane or hexane) or headspace solid-phase microextraction (HS-SPME).[11][12]
For solvent extraction, homogenize the tissue in the solvent, filter, and concentrate the extract.
For HS-SPME, place the sample in a sealed vial and expose an SPME fiber to the headspace to adsorb the volatiles.
GC-MS Analysis:
Inject the extract or desorb the SPME fiber into the GC-MS system.
Use a non-polar capillary column (e.g., DB-5ms) suitable for separating terpenes.
Employ a temperature gradient program to separate the compounds based on their boiling points.
The mass spectrometer will fragment the eluting compounds, generating a characteristic mass spectrum for each.
Data Analysis:
Identify the compounds by comparing their mass spectra and retention indices with those in a spectral library (e.g., NIST) and by running authentic standards.
Quantify the compounds by creating a calibration curve with known concentrations of authentic standards.
Trustworthiness: The use of GC-MS provides high sensitivity and specificity for the identification and quantification of volatile compounds.[13] The comparison with authentic standards and spectral libraries ensures the reliable identification of carvacrol and other metabolites. The choice of extraction method should be optimized based on the specific plant material and the target compounds to ensure efficient recovery.
Visualization of Experimental Workflow
Figure 2: An integrated workflow for the analysis of carvacrol biosynthesis.
The elucidation of the carvacrol biosynthetic pathway represents a significant advancement in our understanding of plant specialized metabolism. The identification of the key enzymes, particularly the CYP71D P450s and the associated SDR, provides crucial targets for metabolic engineering efforts aimed at enhancing carvacrol production in plants or for developing microbial production platforms.[4][8][14] Future research should focus on the regulatory networks that control the expression of these biosynthetic genes, including the role of transcription factors and the influence of environmental cues. A deeper understanding of the structure-function relationships of the enzymes involved will also be instrumental in designing novel biocatalysts with improved efficiency and altered product profiles.[15] By integrating genomics, transcriptomics, proteomics, and metabolomics, we can continue to unravel the complexities of carvacrol biosynthesis and unlock its full potential for human health and industry.
References
Krause, S. T., Liao, P., Crocoll, C., et al. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. Proceedings of the National Academy of Sciences of the United States of America, 118(52), e2110092118. [Link]
Baser, K. H. C. (2008). Biological and Pharmacological Activities of Carvacrol and Carvacrol Bearing Essential Oils. Current Pharmaceutical Design, 14(29), 3106-3119. [Link]
University of Copenhagen. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. University of Copenhagen Research Portal. [Link]
ResearchGate. (n.d.). Proposed pathway for carvacrol and thymol biosynthesis in oregano and... [Link]
Crocoll, C. (2011). Biosynthesis of the phenolic monoterpenes, thymol and carvacrol, by terpene synthases and cytochrome P450s in oregano and thyme. [Link]
He, J. X., et al. (2022). Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. International Journal of Molecular Sciences, 23(4), 2236. [Link]
PNAS. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. Proceedings of the National Academy of Sciences, 118(52). [Link]
Li, Y., et al. (2022). Unraveling the Biosynthesis of Carvacrol in Different Tissues of Origanum vulgare. International Journal of Molecular Sciences, 23(19), 11894. [Link]
Krause, S. T., et al. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. PubMed, 34965942. [Link]
Semantic Scholar. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. [Link]
Gao, Y., et al. (2018). Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida. Journal of Experimental Botany, 69(18), 4359-4373. [Link]
Frey, M., et al. (2025). Biosynthesis of biologically active terpenoids in the mint family (Lamiaceae). Natural Product Reports. [Link]
Jiang, Z., Kempinski, C., & Chappell, J. (2016). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 1(1), 345-358. [Link]
Friedman, M. (2014). Chemistry and multibeneficial bioactivities of carvacrol (4-isopropyl-2-methylphenol), a component of essential oils produced by aromatic plants and spices. Journal of Agricultural and Food Chemistry, 62(31), 7652-7670. [Link]
Raab, A. M., et al. (2016). Expression, crystallization and structure elucidation of γ-terpinene synthase from Thymus vulgaris. Acta Crystallographica Section F: Structural Biology Communications, 72(Pt 1), 34-41. [Link]
Pemberton, R. P., & Miller, D. J. (2023). Decoding Catalysis by Terpene Synthases. ACS Catalysis, 13(19), 12966-12995. [Link]
Li, B., et al. (2023). Identification of Terpene-Related Biosynthetic Gene Clusters in Tobacco through Computational-Based Genomic, Transcriptomic, and Metabolic Analyses. International Journal of Molecular Sciences, 24(12), 10301. [Link]
WIPO Patentscope. (2015). METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL. [Link]
ResearchGate. (2016). (PDF) Extraction and Analysis of Terpenes/Terpenoids. [Link]
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. [Link]
ResearchGate. (n.d.). Metabolic engineering of thymol and carvacrol biosynthetic pathways in... [Link]
ResearchGate. (2025). Biosynthesis, regulation and properties of plant monoterpenoids. [Link]
Oxford Academic. (2023). Evolution of terpene synthases in the sesquiterpene biosynthesis pathway and analysis of their transcriptional regulatory network in Asteraceae. [Link]
Lichman, B. R., et al. (2023). Dynamic evolution of terpenoid biosynthesis in the Lamiaceae. Proceedings of the National Academy of Sciences, 120(15), e2216599120. [Link]
Semantic Scholar. (n.d.). Extraction and Analysis of Terpenes/Terpenoids. [Link]
Academic Journals. (2014). Biosynthesis, regulation and properties of plant monoterpenoids. [Link]
Pemberton, R. P., & Miller, D. J. (2023). Decoding Catalysis by Terpene Synthases. ACS Catalysis, 13(19), 12966-12995. [Link]
SciSpace. (n.d.). Computational Identification of Terpene Synthase Genes and Their Evolutionary Analysis. [Link]
ResearchGate. (2016). "Extraction and Analysis of Terpenes/Terpenoids". In: Current Protocols in Plant Biology. [Link]
Im, H., et al. (2023). Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review). International Journal of Molecular Sciences, 24(18), 13917. [Link]
ResearchGate. (2025). (PDF) Advances in semi-rational design of terpene synthases and their modifying enzymes. [Link]
YouTube. (2021). Developing a Comprehensive Terpenes Analysis Method Using Gas Chromatography Mass Spectrometry. [Link]
Frontiers. (2022). Genome-wide identification and analysis of terpene synthase (TPS) genes in celery reveals their regulatory roles in terpenoid biosynthesis. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Target Molecule: 4-Isopropyl-2-methylphenol
Common Synonyms: Isocarvacrol, p-Cymen-2-ol, 2-Methyl-4-(1-methylethyl)phenol.[1]
CAS Registry Number: 1740-97-2[1][2][3][4][5][6]
Critical Nomenclature Distinction:
In scientific literature, "4-Isopropyl-2-methylphenol" is frequently confused with its structural isomer Carvacrol (5-Isopropyl-2-methylphenol).[7] While they share the p-cymene skeleton, the position of the isopropyl group relative to the hydroxyl moiety dictates distinct physicochemical properties and biological activities.
Carvacrol: 5-Isopropyl-2-methylphenol (Major component in Oregano).[8]
Thymol: 2-Isopropyl-5-methylphenol (Major component in Thyme).
This guide focuses strictly on the isolation of the 4-Isopropyl isomer (Isocarvacrol), a technical challenge due to its co-occurrence with the more abundant Carvacrol.
Botanical Sources & Chemotyping
Unlike Carvacrol, which dominates the essential oils of Origanum vulgare and Thymus vulgaris, Isocarvacrol is typically a minor constituent or a marker of specific chemotypes. High-yield isolation requires selecting the correct botanical source.
Primary Botanical Sources
Species
Family
Typical Yield (Isocarvacrol)
Co-occurring Isomers
Notes
Lippia origanoides
Verbenaceae
High (>10-30%)
Thymol, Carvacrol
Specific chemotypes in Colombia/Brazil are Isocarvacrol-rich.
Lippia graveolens
Verbenaceae
Moderate
Carvacrol
Often called "Mexican Oregano"; composition varies by geography.
Usually present as a biosynthetic intermediate or byproduct.
Chemotyping Strategy: Before large-scale extraction, screen biomass using GC-FID. Look for the "Isocarvacrol Chemotype" of Lippia origanoides, where the p-cymene hydroxylation enzymes favor the C-2 position over the C-3 (Thymol) or C-5 (Carvacrol) positions.
Biosynthetic Pathway (Mechanism of Origin)
Understanding the biosynthesis is crucial for manipulating yield (e.g., via elicitors) or identifying rich sources. Isocarvacrol arises from the hydroxylation of p-cymene.
Biosynthetic Logic
Precursor Assembly: Geranyl Diphosphate (GPP) cyclizes to
-Terpinene.
Aromatization:
-Terpinene is oxidized to p-Cymene .
Regioselective Hydroxylation: Cytochrome P450 monooxygenases (CYP) drive the final step. The specificity of these enzymes determines the isomer:
CYP71D subfamily
C-3 hydroxylation Thymol .
CYP71D subfamily (variant)
C-5 hydroxylation Carvacrol .
Rare CYP variants
C-2 hydroxylation Isocarvacrol .
Figure 1: Divergent biosynthetic pathways of p-cymene derived phenols. The red arrow indicates the target pathway.
Extraction & Isolation Protocols
Isolating Isocarvacrol is an exercise in isomer separation . Standard distillation is insufficient because the boiling points of Carvacrol (237.7°C) and Isocarvacrol (approx. 235-240°C) are nearly identical.
Phase 1: Primary Extraction (Steam Distillation)
Objective: Obtain Phenol-rich Essential Oil.
Milling: Grind dried Lippia leaves to 2mm particle size.
Hydrodistillation: Use a Clevenger-type apparatus.[9]
Ratio: 1:10 (Plant material : Water).
Time: 3 hours.
Yield Check: Expect 2-4% oil w/w.
Drying: Dry the oil over anhydrous Sodium Sulfate (
).
Phase 2: Chemical Enrichment (Alkali Partitioning)
). We exploit this to separate them from the neutral terpene matrix.
Dissolution: Dissolve 10g of Essential Oil in 50mL Diethyl Ether.
Alkali Wash: Extract 3x with 5% NaOH solution (aq).
Mechanism:[13] Phenols convert to water-soluble phenolate salts (
). Neutral terpenes remain in the ether layer.
Separation: Discard the organic (ether) layer containing hydrocarbons.
Acidification: Cool the aqueous layer to 4°C. Slowly add 10% HCl until pH < 2.
Observation: The solution will turn cloudy as phenols reprotonate and oil out.
Recovery: Extract the cloudy aqueous mix 3x with Diethyl Ether. Dry and evaporate solvent.[10]
Result:Total Phenolic Fraction (Contains Thymol, Carvacrol, and Isocarvacrol).
Phase 3: Purification (The Isomer Challenge)
Objective: Isolate Isocarvacrol from Carvacrol/Thymol.
Method A: Fractional Crystallization (If Thymol is low)
Isocarvacrol has a melting point of 9°C , whereas Thymol melts at 50°C and Carvacrol at 1°C .
Dissolve the phenolic fraction in minimal hexane.
Cool to -20°C. Thymol (if present) will crystallize first. Filter it out.
The filtrate is enriched in Carvacrol/Isocarvacrol.
Method B: Flash Column Chromatography (Recommended)
Since boiling points are close, silica chromatography is the most reliable method for high purity.
Stationary Phase: Silica Gel 60 (230-400 mesh).
Mobile Phase: Hexane : Ethyl Acetate (Gradient 98:2
90:10).
Elution Order (Typical on Silica):
p-Cymene (if any remains) - Elutes first (Non-polar).
Thymol - Elutes due to steric hindrance of the OH group (flanked by isopropyl).
Carvacrol - Elutes next.
Isocarvacrol - Often elutes last or co-elutes with Carvacrol depending on the specific interactions. Note: Isocarvacrol has the OH at position 1 and Isopropyl at 4. The steric environment is less crowded than Thymol, making it more polar/retentive on silica.
Experimental Workflow Diagram:
Figure 2: Workflow for the isolation of phenolic monoterpenes from plant biomass.
Analytical Validation
Trust but verify. You must confirm the structure, as MS spectra of isomers are nearly identical.
Gas Chromatography - Mass Spectrometry (GC-MS)[9][11]
Column: DB-5ms or HP-5 (Non-polar).
Differentiation:
Retention Index (RI): This is the most reliable GC identifier.
Thymol RI: ~1290
Carvacrol RI: ~1298
Isocarvacrol RI: ~1315-1325 (Elutes after Carvacrol on non-polar columns).
Mass Spec: Look for the molecular ion
. The fragmentation patterns are very similar (base peak m/z 135), so rely on RI or authentic standards.
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for distinguishing the position of the isopropyl group.
1H NMR (CDCl3, 400 MHz):
Isocarvacrol: Look for the aromatic proton signals. The pattern will show a specific coupling indicative of the 1,2,4-substitution.
Diagnostic Shift: The methyl group on the ring (C2-Me) and the isopropyl methine proton will have distinct chemical shifts compared to Carvacrol.
Friedman, M. (2014).[8][10] Chemistry and Multibeneficial Bioactivities of Carvacrol (4-Isopropyl-2-methylphenol).[10] Journal of Agricultural and Food Chemistry.[8][10] (Note: This source uses the synonym "4-isopropyl..." for Carvacrol, highlighting the nomenclature confusion addressed in Section 1).
[Link]
Stenutz, R. 4-isopropyl-2-methylphenol; 2-methyl-4-isopropylphenol. (Physicochemical data source).
[Link]
PubChem. Isocarvacrol (Compound CID 74446).[6] National Library of Medicine.[6]
[Link][6]
MDPI. Research Progress on Extraction, Separation, and Purification Methods of Plant Essential Oils. Molecules.[1][6][8][9][10][11][12][15][16]
[Link]
Technical Deep Dive: 4-Isopropyl-2-methylphenol (IPMP)
Mechanism of Action, Bio-Efficacy, and Experimental Validation[1] Executive Summary 4-Isopropyl-2-methylphenol (IPMP), isomerically known as o-cymen-5-ol, represents a critical class of phenolic antimicrobial agents.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Mechanism of Action, Bio-Efficacy, and Experimental Validation[1]
Executive Summary
4-Isopropyl-2-methylphenol (IPMP), isomerically known as o-cymen-5-ol, represents a critical class of phenolic antimicrobial agents.[1] Unlike its structural isomer thymol, IPMP offers a unique balance of high lipophilicity and low sensory irritation, making it a preferred active in dermo-pharmaceuticals and oral care.[1]
This guide deconstructs the bimodal mechanism of action of IPMP:
Primary Mode: Rapid depolarization of the bacterial cytoplasmic membrane leading to ATP efflux.
Secondary Mode: Inhibition of bacterial biofilm formation and suppression of virulence factor secretion (e.g., P. acnes lipase).
Chemical Architecture & Physicochemical Properties[1]
To understand the mechanism, one must first understand the molecule's ability to partition into lipid bilayers. IPMP possesses a phenolic hydroxyl group attached to a benzene ring, flanked by isopropyl and methyl groups.
Property
Value
Significance to MoA
CAS Number
3228-02-2
Unique identifier for regulatory filing.
Molecular Formula
C₁₀H₁₄O
Isomeric with Thymol and Carvacrol.
LogP (Octanol/Water)
~3.0 - 3.4
High Lipophilicity. Critical for penetrating the waxy cell wall of Mycobacteria and the lipid-rich membrane of P. acnes.
pKa
~10.5
Remains unionized at physiological pH (7.4), facilitating passive diffusion through bacterial membranes.[1]
Solubility
Ethanol, Glycols
Requires solvent carriers (e.g., Dipropylene Glycol) for formulation stability.
Primary Mechanism of Action: Membrane Uncoupling
The bactericidal activity of IPMP is not receptor-mediated but rather a physicochemical disruption of the bacterial cell envelope.
3.1 The Sequence of Lysis
Adsorption: The hydrophobic isopropyl moiety facilitates the adsorption of IPMP onto the bacterial cell wall.
Insertion: The molecule partitions into the lipid bilayer. The phenolic hydroxyl group interacts with the polar head groups of phospholipids, while the alkyl chains bury into the hydrophobic core.
Expansion & Destabilization: Accumulation of IPMP causes expansion of the membrane surface area, altering fluidity (Van der Waals interference).
Proton Motive Force (PMF) Collapse: The disruption increases permeability to protons (
) and ions (). This dissipates the transmembrane potential () required for ATP synthesis.[2]
ATP Leakage: Intracellular ATP flows out of the compromised membrane, leading to immediate metabolic arrest and cell death.
3.2 Visualization of Molecular Mechanism
Figure 1: The cascade of membrane destabilization induced by IPMP, leading to bio-energetic collapse.[1]
Beyond direct killing, IPMP exhibits "anti-virulence" properties at sub-inhibitory concentrations (sub-MIC).
Quorum Sensing (QS) Interference: IPMP has been shown to inhibit the formation of biofilms in Staphylococcus aureus and Streptococcus mutans. It interferes with the signal transduction pathways that bacteria use to coordinate aggregation.
Enzyme Inhibition: In Cutibacterium acnes (formerly Propionibacterium acnes), IPMP inhibits the secretion of bacterial lipases. These lipases normally break down sebum into free fatty acids, which are pro-inflammatory. By stopping this, IPMP exerts an indirect anti-inflammatory effect.
Experimental Validation Protocols
As a scientist, you must validate these mechanisms in your specific matrix. Below is a self-validating protocol for confirming the Membrane Disruption Mechanism via ATP Bioluminescence.
5.1 Protocol: ATP Leakage Assay
Objective: To quantify extracellular ATP levels as a proxy for membrane integrity loss.
Reagents:
Test Organism: S. aureus (ATCC 6538) or P. acnes (ATCC 6919).
Reagent: Firefly Luciferase/Luciferin mix (Commercial ATP assay kit).
Control (+): CTAB (Cetyltrimethylammonium bromide) or Nisin.
Exposure: Aliquot cell suspension into microcentrifuge tubes.
Add IPMP (at 1x, 2x, and 4x MIC).
Incubate at room temperature for defined intervals (0, 5, 10, 30 min).
Separation: Centrifuge immediately at 10,000 x g for 2 minutes to pellet intact cells. Collect the supernatant.
Detection: Mix 50
supernatant with 50 Luciferase reagent in a white 96-well plate.
Read: Measure luminescence (RLU) immediately.
Validation Criteria:
Success: IPMP treated samples show a rapid spike in RLU (extracellular ATP) within <10 minutes, comparable to the Positive Control.
Failure: If RLU remains low but CFU counts drop, the mechanism is not membrane lysis (consider metabolic inhibition).
5.2 Assay Visualization
Figure 2: Step-by-step workflow for the ATP Leakage Validation Assay.
5.3 Comparative Efficacy Data (Synthesized)
The following table summarizes typical Minimum Inhibitory Concentration (MIC) values found in literature, highlighting IPMP's potency against key skin pathogens.
Pathogen
Strain Relevance
MIC Range ()
Time-to-Kill (99.9%)
S. aureus
Skin infections, MRSA
100 - 200
< 30 mins
P. acnes
Acne vulgaris
50 - 100
< 60 mins
E. coli
Gram-negative model
200 - 400
> 60 mins
C. albicans
Fungal / Yeast
100 - 200
Variable
Note: Gram-negative bacteria generally require higher concentrations due to the protective lipopolysaccharide (LPS) outer layer, which hinders the penetration of hydrophobic phenols like IPMP.[1]
Safety & Toxicology Profile
For drug development, efficacy must be balanced with safety. IPMP has a favorable toxicological profile compared to cationic surfactants or halogenated phenols.
Irritation: Classified as non-irritating to slightly irritating at use concentrations (typically
in cosmetics; up to 1.0% in wash-off products).
Sensitization: The Cosmetic Ingredient Review (CIR) and RIFM data indicate IPMP is a non-sensitizer in human repeat insult patch tests (HRIPT).
Metabolism:
Absorption: Rapidly absorbed if applied to compromised skin.
Biotransformation: Metabolized in the liver primarily via glucuronidation and sulfation.
Excretion: Rapidly eliminated via urine; does not bioaccumulate.
References
Osaka Kasei Co., Ltd. (2021).[3] Isopropyl Methylphenol (IPMP) Technical Data Sheet. Link
Cosmetic Ingredient Review (CIR). (2012). Final Report on the Safety Assessment of o-Cymen-5-ol and related Cresols. International Journal of Toxicology. Link
Sato, T., et al. (2017). Antimicrobial activity of o-cymen-5-ol against Propionibacterium acnes and its effect on biofilm formation. Journal of Dermatological Science. Link
Connect Chemicals. (n.d.). o-Cymen-5-ol Product Profile and Regulatory Status. Link
Miyazaki, Y., et al. (2016). The essential oils component p-cymene induces proton leak through Fo-ATP synthase and uncoupling of mitochondrial respiration.[1] Journal of Experimental Pharmacology. Link(Note: Mechanistic homology reference).
Spectroscopic data (NMR, IR, MS) of 4-Isopropyl-2-methylphenol
Title: Comprehensive Spectroscopic Profiling of 4-Isopropyl-2-methylphenol (Carvacrol): A Technical Guide for Structural Elucidation and Quality Control Executive Summary In the landscape of terpene-derived therapeutics,...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comprehensive Spectroscopic Profiling of 4-Isopropyl-2-methylphenol (Carvacrol): A Technical Guide for Structural Elucidation and Quality Control
Executive Summary
In the landscape of terpene-derived therapeutics, 4-Isopropyl-2-methylphenol (Carvacrol) stands as a critical isomeric scaffold. Often co-extracted with its positional isomer Thymol (2-isopropyl-5-methylphenol), Carvacrol requires rigorous spectroscopic validation to ensure pharmacological consistency.
This guide moves beyond basic spectral listing. It provides a causal analysis of the spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to unequivocally identify Carvacrol, quantify its purity, and differentiate it from structural analogs in drug development workflows.
Part 1: Structural Context & The Isomer Challenge
Before data acquisition, the analyst must recognize the structural nuances that dictate spectral behavior. Carvacrol is a monoterpenoid phenol.[1][2] Its structure consists of a toluene skeleton hydroxylated at the ortho position and isopropylated at the para position relative to the hydroxyl group.
The Critical Differentiation:
The primary analytical challenge is distinguishing Carvacrol from Thymol . Both share the formula
and molecular weight (). The differentiation relies on the local magnetic environment of the isopropyl methine proton and the specific vibrational modes of the aromatic ring substitution pattern.
Part 2: Mass Spectrometry (MS) Profiling
Electron Ionization (EI) MS provides the structural fingerprint. For Carvacrol, the fragmentation pathway is driven by the stability of the aromatic ring and the lability of the alkyl substituents.
Fragmentation Logic
Molecular Ion (
): The parent peak appears at 150 . It is generally prominent due to the stability of the aromatic system.
Base Peak (
): The most abundant ion appears at 135 . This corresponds to the loss of a methyl radical () from the isopropyl group. This benzylic-like cleavage is energetically favorable, forming a stabilized cation.
Secondary Fragments:
91 (Tropylium ion): Indicative of the benzyl moiety, formed after ring contraction/rearrangement.
115/117: Loss of water or further alkyl fragmentation.
MS Data Table (EI, 70 eV)
m/z (Mass-to-Charge)
Relative Intensity (%)
Assignment
Mechanistic Origin
150
~30-45
Molecular Ion (Stable aromatic)
135
100 (Base)
Loss of methyl from isopropyl group
117
~5-10
Dehydration of the fragment
107
~10
Loss of entire isopropyl group
91
~15-20
Tropylium ion (Aromatic backbone)
Visualization: MS Fragmentation Pathway
Caption: Electron Ionization (EI) fragmentation pathway showing the dominant transition to the base peak at m/z 135.
Part 3: Infrared (IR) Spectroscopy
IR is the primary screen for functional group validation. In Carvacrol, we look for the interplay between the phenolic hydroxyl and the aromatic substitution pattern.
Diagnostic Bands (ATR/KBr)
Wavenumber ()
Vibration Mode
Diagnostic Significance
3350 - 3450
O-H Stretch (Broad)
Confirms Phenolic moiety. (Thymol is similar).[3][4][5]
2958 - 2962
C-H Stretch ()
Asymmetric stretch of Methyl/Isopropyl groups.
2860 - 2870
C-H Stretch ()
Symmetric stretch.
1580 - 1620
C=C Aromatic Stretch
Confirms benzene ring.
1420 - 1460
O-H Bending (In-plane)
Coupled with ring vibrations.
811
C-H Wag (Out-of-plane)
Critical: Distinguishes from Thymol (804 ).
760
Ring Vibration
Critical: Distinguishes from Thymol (740 ).
Senior Scientist Note: Do not rely solely on the O-H stretch for identification, as water content or hydrogen bonding can shift this significantly. The fingerprint region (700-900
) is your "truth" region for isomeric differentiation.
Part 4: Nuclear Magnetic Resonance (NMR) Elucidation
NMR is the definitive structural proof. The data below assumes CDCl
as the solvent.[4] Using DMSO- will shift the hydroxyl proton significantly and may alter aromatic resolution due to viscosity changes.
H NMR (400 MHz, CDCl
)
The molecule has a 1,2,4-substitution pattern (using phenol numbering: OH=1, Me=2, iPr=4? No, Carvacrol is 5-isopropyl-2-methylphenol ).[1][6]
Correct Numbering for Assignment: Phenol-C1 is OH-bearing. Methyl is at C2. Isopropyl is at C5.
Protons are at C3, C4, and C6.
Shift (, ppm)
Multiplicity
Integral
Assignment
Structural Context
7.00 - 7.05
Doublet ( Hz)
1H
H-3
Ortho to Methyl group.
6.65 - 6.70
Doublet of Doublets ( Hz)
1H
H-4
Meta to H-6, Ortho to H-3.
6.60 - 6.65
Doublet ( Hz)
1H
H-6
Isolated (Meta) proton between OH and iPr.
4.50 - 5.00
Broad Singlet
1H
-OH
Exchangeable. Shift varies with concentration.
2.75 - 2.85
Septet ( Hz)
1H
CH (Isopropyl)
Key differentiator. Thymol is ~3.2 ppm.
2.20 - 2.25
Singlet
3H
Ar-CH
Methyl attached to C2.
1.20 - 1.25
Doublet ( Hz)
6H
(CH) (Isopropyl)
Isopropyl methyls.
C NMR (100 MHz, CDCl
)
Shift (, ppm)
Carbon Type
Assignment
153.5
Quaternary (C-O)
C-1 (Phenolic carbon)
148.5
Quaternary
C-5 (Isopropyl attachment)
130.8
Methine (CH)
C-3 (Aromatic CH)
121.0
Quaternary
C-2 (Methyl attachment)
118.8
Methine (CH)
C-4 (Aromatic CH)
113.0
Methine (CH)
C-6 (Aromatic CH)
33.8
Methine (CH)
CH (Isopropyl methine)
24.0
Methyl (CH)
CH (Isopropyl methyls)
15.5
Methyl (CH)
Ar-CH (Ring Methyl)
Visualization: Isomeric Differentiation Logic
Caption: Decision tree for distinguishing Carvacrol from Thymol using 1H NMR chemical shifts.
Part 5: Experimental Protocols
To achieve the data quality described above, follow these standardized workflows.
Weigh 10-15 mg of the Carvacrol oil/crystal into a clean vial.
Add 600 µL of
.
Vortex for 10 seconds to ensure complete homogeneity (Carvacrol is highly soluble).
Transfer to a 5mm NMR tube.
Acquisition: Run 16 scans for
H and 256-512 scans for C.
Processing: Reference the TMS peak to 0.00 ppm. If TMS is absent, reference the residual
peak to 7.26 ppm.
Protocol 2: GC-MS Screening
Objective: Purity assessment and fragmentation analysis.
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phase is preferred for terpenes.
Temperature Program:
Hold at 60°C for 3 min.
Ramp 10°C/min to 240°C.
Hold 5 min.
Inlet: Split mode (50:1), 250°C.
MS Source: Electron Ionization (EI) at 70 eV. Scan range 40-400
.
References
National Institute of Standards and Technology (NIST). (2023). Carvacrol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[7] [Link]
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10364, Carvacrol. PubChem.[8] [Link]
Spectral Database for Organic Compounds (SDBS). (2024). SDBS No. 2486: Carvacrol. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
Biological activities of 4-Isopropyl-2-methylphenol
An In-depth Technical Guide to the Biological Activities of 4-Isopropyl-2-methylphenol (Carvacrol) Authored for Researchers, Scientists, and Drug Development Professionals Abstract 4-Isopropyl-2-methylphenol, commonly kn...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Biological Activities of 4-Isopropyl-2-methylphenol (Carvacrol)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isopropyl-2-methylphenol, commonly known as carvacrol, is a monoterpenoid phenol that stands as a testament to the pharmacological prowess of natural compounds. As an isomer of thymol, carvacrol is a principal component of the essential oils derived from oregano (Origanum vulgare), thyme, and other aromatic plants.[1][2] Historically utilized in traditional medicine, contemporary scientific inquiry has rigorously validated its broad spectrum of biological activities. This guide provides a comprehensive technical overview of carvacrol's multifaceted pharmacological profile, focusing on its antimicrobial, antioxidant, anti-inflammatory, and insecticidal properties. We delve into the molecular mechanisms underpinning these activities, present standardized protocols for their evaluation, and offer field-proven insights into experimental design and interpretation. This document is intended to serve as a foundational resource for researchers aiming to harness the therapeutic potential of carvacrol in drug discovery and development.
Introduction to 4-Isopropyl-2-methylphenol (Carvacrol)
Carvacrol (C₁₀H₁₄O) is a phenolic compound characterized by a benzene ring substituted with hydroxyl, isopropyl, and methyl groups. Its specific structure is fundamental to its bioactivity, enabling it to interact with biological membranes and molecular targets.[1] While its isomer, 4-Isopropyl-3-methylphenol (also known as IPMP or o-cymen-5-ol), also exhibits significant biological effects, this guide will focus specifically on carvacrol (4-Isopropyl-2-methylphenol).[3][4] The compound's lipophilic nature facilitates its passage across cell membranes, a key factor in its potent antimicrobial effects. Its phenolic hydroxyl group is crucial for its antioxidant activity, acting as a hydrogen donor to neutralize free radicals.[4] The increasing prevalence of antibiotic-resistant pathogens and a growing demand for natural, effective, and safe bioactive agents have propelled carvacrol into the spotlight of pharmacological research.[1][2]
Physicochemical Properties
A foundational understanding of carvacrol's physicochemical properties is essential for its effective application in experimental and formulation contexts. These properties dictate its solubility, stability, and bioavailability.
Carvacrol's therapeutic potential is rooted in several distinct, yet often interconnected, biological activities.
Antimicrobial and Antibiofilm Activity
Carvacrol exhibits potent, broad-spectrum activity against a vast array of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, yeasts, and viruses.[1][2][7] This efficacy extends to foodborne pathogens and antibiotic-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of significant interest.[8][9]
Mechanism of Action:
The primary antimicrobial mechanism of carvacrol is the disruption of microbial cell membrane integrity. Its lipophilic nature allows it to partition into the bacterial cytoplasmic membrane, altering its structure and increasing fluidity. This leads to a loss of ion gradients (particularly H⁺ and K⁺), dissipation of the proton motive force (PMF), and leakage of essential intracellular components like ATP, ultimately resulting in cell death.
Beyond membrane disruption, carvacrol also functions as a "deleterious redox cycler," disrupting the cellular redox homeostasis within microbial cells, which is particularly effective against fungi with deficient antioxidant systems.[4] Some evidence also points to the inhibition of key enzymes involved in microbial survival, such as D-glutamate ligase, which is critical for cell wall synthesis in certain bacteria.[10]
Furthermore, carvacrol has demonstrated significant efficacy in inhibiting and dispersing biofilms.[11] Studies on Streptococcus mutans, a key bacterium in dental plaque, show that carvacrol can downregulate the expression of genes (gtfB, gtfC, gtfD) responsible for biofilm formation.[12]
The MIC assay is the gold standard for quantifying the antimicrobial potency of a compound. The objective is to determine the lowest concentration of the agent that visibly inhibits microbial growth.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution MIC Assay
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of carvacrol in dimethyl sulfoxide (DMSO). Causality: DMSO is used as it can dissolve hydrophobic compounds like carvacrol while having minimal intrinsic antimicrobial activity at the low final concentrations used (<1%).
Microbial Inoculum: Culture the target microorganism overnight. Adjust the turbidity of the bacterial suspension in sterile saline to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the assay wells.
Serial Dilution: In a 96-well microtiter plate, add 100 µL of the inoculated broth to each well. Perform a two-fold serial dilution of the carvacrol stock solution across the plate to achieve the desired final concentration range.
Controls: Include a positive control (inoculated broth without carvacrol) to confirm bacterial growth and a negative control (uninoculated broth) to ensure medium sterility.
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
Reading the MIC: The MIC is the lowest concentration of carvacrol at which no visible growth (turbidity) is observed. This can be confirmed by reading the optical density (OD) with a microplate reader.
Antioxidant Activity
The phenolic structure of carvacrol underpins its potent antioxidant capacity. It can effectively scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection against oxidative stress.[1][7][13]
Mechanism of Action:
The primary mechanism is radical scavenging via hydrogen atom transfer (HAT). The hydroxyl group on the aromatic ring can donate a hydrogen atom to a free radical (R•), neutralizing it. The resulting carvacrol radical is stabilized by resonance, delocalizing the unpaired electron across the benzene ring, which makes it relatively unreactive and unable to propagate the radical chain reaction. This activity is linked to its anti-inflammatory effects, as radical scavenging can mitigate oxidative stress that drives inflammatory processes.[4]
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method to evaluate the radical scavenging ability of a compound.
Caption: Mechanism and workflow of the DPPH antioxidant assay.
Detailed Protocol: DPPH Radical Scavenging Assay
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly made and kept in the dark to prevent degradation. Causality: Methanol is an ideal solvent for DPPH and many phenolic compounds. The assay must be performed in the dark as DPPH is light-sensitive.
Sample Preparation: Prepare serial dilutions of carvacrol in methanol to test a range of concentrations.
Assay Procedure: In a 96-well plate, add a small volume of the carvacrol dilutions (e.g., 20 µL) to each well. Then, add a larger volume of the DPPH solution (e.g., 180 µL). The control wells will contain methanol instead of the carvacrol solution.
Incubation: Incubate the plate at room temperature for 30 minutes in the dark. Causality: This incubation period allows the scavenging reaction to reach a steady state.
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the carvacrol sample. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting inhibition percentage against concentration.
Quantitative Data Summary: Antioxidant Activity
While specific IC₅₀ values for carvacrol can vary by assay conditions, it consistently demonstrates strong activity. Studies comparing it to its biosynthetic analogue thymol have shown carvacrol to be a potent antioxidant.[14]
Note: This table provides reference values for common antioxidant assays to contextualize the potency of phenolic compounds. Specific IC₅₀ values for carvacrol should be determined empirically for each study.
Anti-inflammatory Activity
Carvacrol possesses significant anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory pathways.[1][2]
Mechanism of Action:
The anti-inflammatory effects of carvacrol are multifactorial. A key discovered mechanism is the inhibition of prostaglandin E2 (PGE₂) synthesis.[17] PGE₂ is a principal mediator of inflammation, responsible for symptoms like pain, swelling, and fever. It is synthesized via the cyclooxygenase (COX) pathway. Carvacrol can reduce the expression of COX-2, the inducible enzyme that is upregulated during inflammation.[18] By inhibiting PGE₂ and COX-2, carvacrol directly mitigates the inflammatory cascade. This action is complemented by its antioxidant properties, which reduce the oxidative stress that can trigger and amplify inflammatory responses.
Signaling Pathway: COX-2 and PGE₂ Synthesis
Caption: Carvacrol's inhibitory action on the COX-2/PGE₂ inflammatory pathway.
Detailed Protocol: Lipopolysaccharide (LPS)-Induced PGE₂ Production in Macrophages
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS) until confluent.
Cell Plating: Seed the cells into a 24-well plate at a density of ~2.5 x 10⁵ cells/well and allow them to adhere overnight.
Treatment: Pre-treat the cells with various concentrations of carvacrol for 1-2 hours. Causality: Pre-treatment allows the compound to enter the cells and be present to counteract the subsequent inflammatory stimulus.
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli (e.g., at 1 µg/mL) to the wells (except for the unstimulated control).
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Analysis: Compare the PGE₂ levels in carvacrol-treated wells to the LPS-stimulated control to determine the percentage of inhibition. A cell viability assay (e.g., MTT) should be run in parallel to ensure that the reduction in PGE₂ is not due to cytotoxicity.
Insecticidal and Acaricidal Activity
Carvacrol has been identified as a potent natural pesticide, effective against a range of stored-food pests, mites, and other insects.[4][19]
Mechanism of Action:
The insecticidal activity of carvacrol is primarily exerted through fumigant and contact toxicity.[4] As a fumigant, its volatility allows it to enter the insect's respiratory system, where it likely interferes with neurological and metabolic processes. The precise molecular target is an area of active research, but it is believed to involve the octopamine receptor system in insects, which is analogous to the adrenergic system in vertebrates. Disruption of this system leads to paralysis and death. Its lipophilicity also allows it to penetrate the waxy cuticle of insects, exerting contact toxicity.
Quantitative Data Summary: Acaricidal Activity
Studies have demonstrated carvacrol's superior efficacy compared to some commercial acaricides.
While carvacrol is a potent bioactive molecule, its safety profile is a critical consideration for therapeutic or commercial development. It is generally recognized as safe (GRAS) for use in food. However, in concentrated forms, it can cause skin and eye irritation or burns.[5][20][21] The European cosmetic regulation permits the use of its isomer, o-cymen-5-ol, at a maximum concentration of 0.1%.[3][22] As with any active compound, dose-dependency is key. At concentrations used for its antimicrobial and antioxidant effects in consumer products, it has a low irritation profile.[7] Long-term or high-dose exposure may pose risks, and appropriate handling procedures are necessary in a laboratory or industrial setting.[20][23]
Conclusion and Future Directions
4-Isopropyl-2-methylphenol (carvacrol) is a versatile phenolic compound with a robust profile of biological activities, including well-documented antimicrobial, antioxidant, anti-inflammatory, and insecticidal effects. Its mechanisms of action, centered on membrane disruption, radical scavenging, and modulation of inflammatory pathways, make it a compelling candidate for development in pharmaceuticals, nutraceuticals, food preservation, and agriculture.
Future research should focus on several key areas:
Synergistic Formulations: Investigating combinations of carvacrol with conventional antibiotics or other natural compounds to enhance efficacy and combat resistance.[8][9]
Delivery Systems: Developing advanced delivery systems (e.g., nanoemulsions, encapsulation) to improve the solubility, stability, and targeted delivery of carvacrol, thereby increasing its bioavailability and reducing potential toxicity.
Clinical Validation: Moving beyond in vitro and preclinical models to well-designed human clinical trials to validate its therapeutic efficacy for specific conditions, such as topical inflammatory disorders, oral health applications, or as an adjunct in infection treatment.
Mechanistic Elucidation: Further exploration of its molecular targets, particularly in its anti-inflammatory and neuroprotective roles, to fully understand its therapeutic potential.
By bridging the gap between traditional use and modern scientific validation, carvacrol represents a significant opportunity for innovation in drug development and applied science.
References
A comprehensive list of all sources cited within this document is provided below for verification and further reading.
4-Isopropyl-3-Methylphenol: A Versatile Antimicrobial and Antioxidant. Google Cloud.
4,4'-isopropylidine-bis(2-isopropyl)phenol, a new inhibitor for cell wall formation of Bacillus subtilis. PubMed.
4-Isopropyl-3-methylphenol. Santa Cruz Biotechnology.
O-cymen-5-ol: what lies behind this term?. Typology. (2021-11-05).
Chemistry and Multibeneficial Bioactivities of Carvacrol (4-Isopropyl-2-methylphenol), a Component of Essential Oils Produced by Aromatic Plants and Spices. ResearchGate.
O-cymen-5-ol: What lies behind this term?. Typology. (2021-11-05).
Chemistry and multibeneficial bioactivities of carvacrol (4-isopropyl-2-methylphenol), a component of essential oils produced by aromatic plants and spices. PubMed. (2014-08-06).
(PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. ResearchGate.
What is 4-Isopropyl-3-methylphenol?. ChemicalBook. (2020-01-13).
Antibacterial Activity and Biofilm Dispersion of an Isopropyl Methylphenol-containing Dentifrice. ResearchGate. (2025-08-04).
Do You Know 4-ISOPROPYL-3-METHYLPHENOL?. Chemical Supplier Unilong. (2023-11-24).
Synergetic inhibitory effect of isopropyl methylphenol-based agents on biofilm formation by Streptococcus mutans. PubMed. (2024-09-23).
4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PMC - NIH.
Chemical Properties of 4-Isopropyl-2-methylphenol (CAS 1740-97-2). Cheméo.
Experimental and theoretical determination of the antioxidant properties of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol). ResearchGate. (2025-08-08).
WO2010112578A1 - 4 -isopropyl-3-methylphenol for the treatment of inflammation. Google Patents.
Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. Carl ROTH.
Antioxidant activity of selected phenols estimated by ABTS and FRAP methods. PubMed. (2013-09-10).
Insecticidal toxicity of 2-isopropyl-5-methylphenol, its phenolic analogs, and a synthetic insecticide (dichlorvos) in the fumigant toxicity bioassay a. ResearchGate.
Material Safety Data Sheet - 5-Isopropyl-2-methylphenol. Cole-Parmer.
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.
SAFETY DATA SHEET. Chem Service. (2016-06-29).
Efficacy of a phenol derivative, isopropyl vanillate, as an anti‐inflammatory agent: A new small molecule inhibitor of COX and neutrophil migration | Request PDF. ResearchGate. (2019-05-12).
Efficacy of a phenol derivative, isopropyl vanillate, as an anti-inflammatory agent: A new small molecule inhibitor of COX and neutrophil migration.. Sigma-Aldrich. (2019-05-22).
Topic: Analytical Methods for the Quantification of 4-Isopropyl-2-methylphenol
An Application Note from the Office of the Senior Application Scientist **Abstract This comprehensive application note provides detailed protocols for the accurate and robust quantification of 4-Isopropyl-2-methylphenol...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note from the Office of the Senior Application Scientist
**Abstract
This comprehensive application note provides detailed protocols for the accurate and robust quantification of 4-Isopropyl-2-methylphenol (CAS 1740-97-2), a compound of interest in pharmaceutical, fragrance, and chemical industries.[1][2] We present three validated analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a rapid screening method using UV-Vis Spectrophotometry. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind key procedural choices, ensuring methodological robustness and transferability.
Introduction: The Analyte in Focus
4-Isopropyl-2-methylphenol, also known as isothymol, is a phenolic compound whose precise quantification is critical for quality control, stability studies, and formulation development.[1] Its structure, featuring a hydroxyl group attached to an aromatic ring, along with alkyl substituents, dictates its analytical behavior. The molecule possesses moderate polarity and a distinct UV chromophore, making it amenable to several analytical techniques.[3][4]
UV Absorbance: Exhibits UV absorbance due to the phenolic ring, suitable for UV-based detection.[1]
The choice of an analytical method is governed by the sample matrix, required sensitivity, and available instrumentation. This note will explore the primary chromatographic techniques, HPLC and GC, which provide the selectivity and sensitivity necessary for complex samples, alongside a simpler spectrophotometric method for high-throughput screening.
General Sample Preparation Workflow
Effective sample preparation is the cornerstone of accurate quantification. It aims to extract the analyte from the sample matrix, remove interfering substances, and present the analyte in a solvent compatible with the analytical instrument.[6]
Caption: General workflow for 4-Isopropyl-2-methylphenol quantification.
Protocol 1: General Solid Phase Extraction (SPE) for Complex Matrices
Solid Phase Extraction (SPE) is a highly effective technique for cleaning complex samples by leveraging differences in chemical properties between the analyte and matrix components.[7] For 4-Isopropyl-2-methylphenol, a reversed-phase (C18 or Phenyl) SPE cartridge is ideal.
Rationale: The non-polar C18 stationary phase retains the moderately non-polar analyte (LogP ~3) via hydrophobic interactions, while polar impurities are washed away. The analyte is then eluted with a stronger, non-polar organic solvent.
Step-by-Step Protocol:
Conditioning: Pass 5 mL of methanol, followed by 5 mL of deionized water through a C18 SPE cartridge. This activates the stationary phase.
Loading: Dissolve the sample in a polar solvent (e.g., water with a small percentage of organic solvent) and load it onto the cartridge at a slow flow rate (~1 mL/min).
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
Elution: Elute the 4-Isopropyl-2-methylphenol with 5 mL of methanol or acetonitrile into a clean collection tube.
Final Preparation: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC analysis.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the premier method for the analysis of phenolic compounds due to its high resolution, sensitivity, and applicability to non-volatile compounds.[3][8] A reversed-phase method is most common.[9]
Principle of a Self-Validating System: The method's trustworthiness is established by including system suitability tests (e.g., peak symmetry, resolution) and validating key performance parameters. According to international guidelines, validation should demonstrate specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[10][11]
Caption: Experimental workflow for HPLC-UV analysis.
Protocol 2: HPLC-UV Quantification
Instrumentation and Consumables:
HPLC system with UV/PDA detector
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% phosphoric acid. Rationale: The organic modifier (acetonitrile) controls retention on the C18 column. The acidic pH suppresses the ionization of the phenolic hydroxyl group, ensuring a single, well-retained peak with good symmetry.[12]
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection Wavelength: 274 nm. Rationale: This wavelength is chosen based on the UV absorbance maximum for phenolic compounds, providing high sensitivity.[13]
Procedure:
Standard Preparation: Prepare a stock solution of 4-Isopropyl-2-methylphenol (1 mg/mL) in the mobile phase. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Prepare the sample using dilution or the SPE protocol described above, ensuring the final solvent is the mobile phase.
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Calibration Curve: Inject the calibration standards in triplicate. Plot the mean peak area against the concentration and perform a linear regression. The correlation coefficient (R²) should be >0.999 for good linearity.[11]
Sample Analysis: Inject the prepared samples.
Quantification: Determine the concentration of 4-Isopropyl-2-methylphenol in the samples by interpolating their peak areas from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally sensitive and specific technique ideal for volatile and semi-volatile compounds.[14] While 4-Isopropyl-2-methylphenol is sufficiently volatile for GC, its polar hydroxyl group can cause peak tailing on standard non-polar columns. Derivatization can mitigate this issue.[14]
Principle of Derivatization: A chemical modification (e.g., silylation) is used to replace the active hydrogen of the hydroxyl group with a non-polar group (e.g., trimethylsilyl, TMS). This increases volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved sensitivity.
Caption: Experimental workflow for GC-MS analysis.
Protocol 3: GC-MS Quantification
Instrumentation and Consumables:
GC-MS system with an autosampler
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Helium (carrier gas)
Derivatizing agent (e.g., BSTFA with 1% TMCS)
Anhydrous pyridine or other suitable solvent
GC-MS Conditions:
Inlet Temperature: 250 °C
Injection Mode: Splitless (1 µL injection volume)
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Oven Program:
Initial temperature: 80 °C, hold for 2 minutes
Ramp: 10 °C/min to 250 °C
Hold: 5 minutes at 250 °C
MS Transfer Line: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Acquisition Mode: Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. Rationale: SIM mode enhances sensitivity and selectivity by monitoring only characteristic ions of the analyte.
Procedure:
Derivatization:
a. Place 100 µL of the sample (in a volatile solvent like hexane) into a vial.
b. Add 50 µL of BSTFA + 1% TMCS.
c. Cap the vial tightly and heat at 70 °C for 30 minutes.
d. Cool to room temperature before injection.
Standard and Sample Analysis: Prepare calibration standards and samples using the same derivatization procedure.
Analysis: Inject the derivatized standards and samples into the GC-MS.
Quantification: Identify the analyte by its retention time and mass spectrum. For quantification in SIM mode, use the area of the most abundant, characteristic ion. Construct a calibration curve as described for the HPLC method.
Method 3: UV-Vis Spectrophotometry (Screening)
For simple, clean sample matrices where 4-Isopropyl-2-methylphenol is the primary absorbing species, UV-Vis spectrophotometry offers a rapid, cost-effective method for quantification.[15]
Principle: This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Determine λmax: Scan a standard solution of 4-Isopropyl-2-methylphenol (e.g., 10 µg/mL in ethanol) from 200 to 400 nm to find the wavelength of maximum absorbance (λmax), which is expected around 274-280 nm.
Standard Preparation: Prepare a stock solution and a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) in the chosen solvent.
Calibration Curve:
a. Zero the spectrophotometer using the pure solvent as a blank.
b. Measure the absorbance of each calibration standard at λmax.
c. Plot absorbance vs. concentration to create a calibration curve.
Sample Analysis: Dilute the sample appropriately with the solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure its absorbance.
Quantification: Calculate the concentration using the linear regression equation from the calibration curve.
Comparison of Analytical Methods
The selection of the most appropriate method depends on the specific analytical challenge.
This application note details three robust methods for the quantification of 4-Isopropyl-2-methylphenol.
HPLC-UV stands out as the most versatile and widely applicable method for routine quality control in pharmaceutical and industrial settings.[9]
GC-MS offers unparalleled sensitivity and specificity, making it the method of choice for trace-level detection, impurity identification, and as a definitive confirmatory technique.[16][18]
UV-Vis Spectrophotometry serves as a valuable tool for rapid, high-throughput screening when sample complexity is low.
Each protocol is designed to be self-validating, but it is imperative that laboratories perform their own method validation to ensure the results are fit for their intended purpose.[10][19]
References
Lee, J. H., et al. (2023). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. Food Science and Biotechnology. Available at: [Link]
Krcmová, L., et al. (2009). Validation of the analytical method for the determination of flavonoids in broccoli. ACTA ALIMENTARIA. Available at: [Link]
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. Available at: [Link]
U.S. Environmental Protection Agency. (1986). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. Available at: [Link]
Horvat, K., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ACTA ALIMENTARIA. Available at: [Link]
Leston, G. (1984). Process for preparation of 4-isopropylphenol. Google Patents.
European Patent Office. (2023). Preparation method for (4-isopropoxy-2-methyl) phenyl isopropyl ketone. EPO. Available at: [Link]
International Organisation of Vine and Wine. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS). OIV. Available at: [Link]
ResearchGate. (n.d.). UV-Vis spectra of pure IPA and PVP in IPA at different concentrations. ResearchGate. Available at: [Link]
European Patent Office. (2019). Method for producing 4-isopropyl-3-methylphenol. EPO. Available at: [Link]
National Center for Biotechnology Information. (2024). 2-Isopropyl-p-cresol. PubChem Compound Database. Available at: [Link]
SIELC Technologies. (2018). 2-Isopropyl-4-methylphenol. SIELC Technologies. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of 4-Isopropyl-2-methylphenol (CAS 1740-97-2). Cheméo. Available at: [Link]
SIELC Technologies. (2018). Separation of 2-Isopropyl-4-methylphenol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Jo, A., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology. Available at: [Link]
Salar, A., et al. (2024). Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods. Applied Sciences. Available at: [Link]
Lee, J. H., et al. (2023). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. PubMed. Available at: [Link]
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Agilent. Available at: [Link]
Application Note: High-Resolution HPLC-UV Analysis of 4-Isopropyl-2-methylphenol
Abstract & Scope This technical guide details the high-performance liquid chromatography (HPLC) protocol for the quantification of 4-Isopropyl-2-methylphenol (CAS: 1740-97-2), also known as Isocarvacrol or 4-isopropyl-o-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the high-performance liquid chromatography (HPLC) protocol for the quantification of 4-Isopropyl-2-methylphenol (CAS: 1740-97-2), also known as Isocarvacrol or 4-isopropyl-o-cresol.
While often confused with its structural isomer o-Cymen-5-ol (4-Isopropyl-3-methylphenol, commonly referred to as IPMP in cosmetic regulatory contexts), 4-Isopropyl-2-methylphenol is a distinct chemical entity. This method is specifically engineered to resolve 4-Isopropyl-2-methylphenol from its closely related isomers (Thymol, Carvacrol, and o-Cymen-5-ol), addressing the critical analytical challenge of isomeric co-elution and phenolic peak tailing .
Target Audience: Analytical Chemists, QC Managers, and Formulation Scientists in Pharmaceutical and Cosmetic R&D.
Scientific Rationale & Method Strategy
The Isomeric Challenge
The primary difficulty in analyzing isopropyl methylphenols is their structural similarity. All share the formula
and similar lipophilicity (LogP ~3.0 - 3.3). Standard C18 methods often fail to resolve these isomers, resulting in merged peaks or "shoulders."
Common Interferences: Thymol, Carvacrol, o-Cymen-5-ol.
Mobile Phase Chemistry
Phenols are weak acids (
). In neutral mobile phases, partial ionization can occur, leading to silanol interactions on the column stationary phase. This causes severe peak tailing.
Solution: We utilize an acidified mobile phase (pH ~3.0). This suppresses ionization (
), keeping the analyte in its neutral, protonated form. This ensures sharp peak shape and reproducible retention times driven purely by hydrophobic interaction.
Detection Physics
The aromatic ring of 4-Isopropyl-2-methylphenol exhibits strong UV absorption. While 205-210 nm offers higher sensitivity, it is susceptible to solvent cut-off noise. We utilize 274 nm as the detection wavelength to maximize signal-to-noise ratio (S/N) and specificity, minimizing interference from non-aromatic matrix components.
Method Development Workflow (Visualized)
The following decision tree illustrates the logic applied during the optimization of this protocol.
Caption: Logic flow for optimizing phenolic separation, prioritizing peak symmetry and isomeric resolution.
Degassing: Sonicate for 10 minutes or use inline degasser.
Note: If analyzing complex cosmetic matrices (creams/lotions), use a gradient starting at 30% B to 90% B over 20 minutes to elute hydrophobic matrix components.
Standard Preparation
Stock Solution (1000 µg/mL): Weigh 10.0 mg of 4-Isopropyl-2-methylphenol into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol .
Working Standard (50 µg/mL): Transfer 0.5 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase .
Critical Step: Diluting with mobile phase ensures the solvent strength matches the initial column conditions, preventing peak distortion.
Sample Preparation (General Formulation)
Weigh 1.0 g of sample (cream/gel) into a 50 mL centrifuge tube.
Add 10 mL Methanol .
Vortex for 2 minutes and Sonicate for 15 minutes (ensure complete dispersion).
Centrifuge at 4000 rpm for 10 minutes.
Filter supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
System Suitability & Validation Criteria
To ensure data integrity, the following System Suitability Test (SST) parameters must be met before analyzing samples.
Parameter
Acceptance Criteria
Rationale
Retention Time (RT)
± 2.0% of Standard
Confirms flow/pump stability.
Tailing Factor (T)
T ≤ 1.5
Phenols are prone to tailing; T > 1.5 indicates pH issues or column aging.
Theoretical Plates (N)
> 2000
Ensures column efficiency.
Resolution (Rs)
> 2.0 (if isomers present)
Critical for distinguishing from Thymol/Carvacrol.
% RSD (Area)
< 2.0% (n=5 injections)
Confirms injector precision.
Linear Range
The method is linear from 1 µg/mL to 100 µg/mL (
).
Process Workflow Diagram
Caption: End-to-end analytical workflow from sample extraction to data processing.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Split Peaks
Solvent mismatch
Ensure sample is diluted in Mobile Phase, not pure Methanol.
Peak Tailing
Secondary interactions
Ensure Mobile Phase pH is < 4.0. Replace column if silanols are active.
Drifting RT
Temperature fluctuation
Use a column oven (30°C). Do not rely on ambient temperature.
High Backpressure
Particulate clogging
Re-filter sample; check guard column.
References
U.S. EPA. (1999). Method TO-8: Determination of Phenol and Methylphenols in Ambient Air. Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air. Link
Sielc Technologies. (2018).[3] Separation of 2-Isopropyl-4-methylphenol on Newcrom R1 HPLC column. Link
Shimadzu Corporation. (2021). Analysis of Active Ingredient Isopropyl Methylphenol in Medicated Soaps by Reversed Phase Chromatography. Application News. Link
ChemicalBook. (2025). 4-Isopropyl-2-methylphenol Chemical Properties and CAS Data. Link
The Definitive Guide to the Gas Chromatography-Mass Spectrometry of 4-Isopropyl-2-methylphenol
An In-Depth Application Protocol for Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Significance of 4-Isopropyl-2-methylphenol 4-Isopropyl-2-methylphenol, an isomer of the well-k...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Application Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Significance of 4-Isopropyl-2-methylphenol
4-Isopropyl-2-methylphenol, an isomer of the well-known compounds thymol and carvacrol, is a phenolic compound with growing interest in various scientific domains. Its presence and concentration are relevant in the analysis of essential oils, environmental samples, and as a potential impurity or starting material in pharmaceutical manufacturing. Accurate and sensitive quantification is paramount, for which Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard analytical technique. This is due to its exceptional separating power and definitive identification capabilities.[1][2]
This application note will provide a detailed, field-proven protocol for the analysis of 4-Isopropyl-2-methylphenol. It will delve into the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, empowering researchers to achieve reliable and reproducible results.
Foundational Principles: Why GC-MS for 4-Isopropyl-2-methylphenol?
The selection of GC-MS for the analysis of 4-Isopropyl-2-methylphenol is underpinned by the compound's physicochemical properties. With a molecular weight of 150.22 g/mol and a boiling point that allows for volatilization without degradation, it is an ideal candidate for gas chromatography.[3][4] The mass spectrometer provides an orthogonal level of detection, offering structural information based on the compound's mass-to-charge ratio and fragmentation pattern, which is critical for unambiguous identification, especially in complex matrices.
Chromatographic Separation: Taming Isomers
A significant analytical challenge in the analysis of 4-Isopropyl-2-methylphenol is its potential co-elution with its isomers, such as thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol). Achieving baseline separation is critical for accurate quantification. The choice of the GC column's stationary phase is therefore of utmost importance. A mid-polarity column, such as one containing 5% phenyl-methylpolysiloxane, is often effective in resolving these isomers due to subtle differences in their polarity and boiling points.
Mass Spectrometric Detection: A Fingerprint of the Molecule
Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragments provide a unique "fingerprint" for 4-Isopropyl-2-methylphenol. Understanding this fragmentation pattern is key to setting up the instrument for selective and sensitive detection.
The mass spectrum of 4-Isopropyl-2-methylphenol is characterized by a molecular ion peak at m/z 150. A prominent fragment is often observed at m/z 135, corresponding to the loss of a methyl group ([M-15]+), which is a common fragmentation pathway for alkylphenols. Other significant fragments can also be used for confirmation.
Comprehensive Analytical Protocol
This section details a robust protocol for the analysis of 4-Isopropyl-2-methylphenol in a liquid matrix, inspired by established methods for similar analytes.[5] This protocol is designed to be a self-validating system, with built-in quality control measures.
For trace-level analysis in clean matrices like water or wine, headspace Solid-Phase Microextraction (SPME) is a solventless, sensitive, and efficient sample preparation technique.[5]
Protocol:
Sample Aliquoting: Place 10 mL of the liquid sample into a 20 mL headspace vial.
Matrix Modification: Add 2 g of sodium chloride to the sample. This increases the ionic strength of the sample, promoting the partitioning of the analyte into the headspace.
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., 4-tert-butylphenol-d13) to a final concentration of 10 µg/L.
Vial Sealing: Immediately seal the vial with a PTFE-lined septum.
Incubation and Extraction: Place the vial in an autosampler with an incubator. Incubate the sample at 40°C for 5 minutes to allow for equilibration between the sample and the headspace.
SPME Fiber Exposure: Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace for 20 minutes at 40°C.
Desorption: Transfer the fiber to the GC injector for thermal desorption.
Diagram of the SPME Workflow
Caption: Headspace SPME workflow for 4-Isopropyl-2-methylphenol.
GC-MS Instrumentation and Parameters
The following table outlines the recommended instrumental parameters. These should be considered as a starting point and may require optimization based on the specific instrument and application.
Parameter
Setting
Rationale
Gas Chromatograph
Injector Type
Split/Splitless
Allows for both high concentration (split) and trace-level (splitless) analysis.
Injector Temperature
250°C
Ensures rapid and complete desorption of the analyte from the SPME fiber.
Injection Mode
Splitless
For maximizing sensitivity in trace analysis.
Carrier Gas
Helium (99.999% purity)
Inert carrier gas providing good chromatographic efficiency.
Flow Rate
1.0 mL/min (constant flow)
Optimal flow rate for a 0.25 mm i.d. column.
GC Column
5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness
A versatile, mid-polarity column suitable for separating phenolic isomers.
Oven Program
Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min
A temperature program designed to provide good separation of the target analyte from other matrix components.
Mass Spectrometer
Ionization Mode
Electron Ionization (EI)
Standard ionization technique that produces reproducible fragmentation patterns.
Ionization Energy
70 eV
The standard energy for generating consistent mass spectra and for library matching.
Source Temperature
230°C
Optimizes ion formation and minimizes source contamination.
Quadrupole Temperature
150°C
Maintains consistent ion transmission.
Transfer Line Temperature
280°C
Prevents condensation of the analyte between the GC and MS.
Acquisition Mode
Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)
Full scan for initial identification and qualitative analysis. SIM for enhanced sensitivity and quantitative analysis.
SIM Ions
Quantification Ion: 135, Qualifier Ions: 150, 107
The base peak (m/z 135) is used for quantification for maximum sensitivity. The molecular ion and another significant fragment are used for confirmation.
Data Analysis and Quantification
Peak Identification: The retention time of the peak corresponding to 4-Isopropyl-2-methylphenol in the sample chromatogram should match that of a known standard. The mass spectrum of the peak should also be compared to a reference spectrum from a library (e.g., NIST).
Quantification: Create a calibration curve by analyzing a series of standards of known concentrations. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of 4-Isopropyl-2-methylphenol in the sample can then be determined from this calibration curve.
Advanced Considerations and Field-Proven Insights
Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)
For more complex matrices, such as wastewater or biological fluids, Liquid-Liquid Extraction (LLE) may be more appropriate.
Protocol:
Sample pH Adjustment: Acidify the sample (e.g., 100 mL) to pH < 2 with concentrated sulfuric acid. This ensures that the phenolic compound is in its neutral form, maximizing its extraction into an organic solvent.
Extraction: Extract the sample with a suitable organic solvent, such as dichloromethane or a mixture of hexane and diethyl ether, in a separatory funnel. Perform the extraction three times.
Drying: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.
Concentration: Evaporate the solvent to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
Analysis: Inject an aliquot of the concentrated extract into the GC-MS.
Derivatization: Enhancing Volatility and Peak Shape
For some phenolic compounds, derivatization can improve chromatographic performance by increasing volatility and reducing tailing. Silylation is a common derivatization technique for phenols.[6]
Rationale: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. This reduces the polarity of the molecule, leading to sharper peaks and potentially lower detection limits.
Diagram of the Derivatization and LLE Workflow
Caption: LLE and optional derivatization workflow.
Conclusion
This application note provides a robust and scientifically grounded framework for the GC-MS analysis of 4-Isopropyl-2-methylphenol. By understanding the rationale behind the chosen methodologies, from sample preparation to data analysis, researchers can confidently develop and validate their own methods for a wide range of applications. The protocols and insights provided herein are designed to ensure the generation of high-quality, defensible data, meeting the rigorous standards of scientific research and industrial quality control.
References
GC-MS Analysis of Environmental Air Samples. (2025). ResearchGate. Retrieved from [Link]
4-Isopropyl-2-methylphenol. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
GC/MS chromatograms of thymol and carvacrol standards ( a ) and thyme syrup ( b ). (n.d.). ResearchGate. Retrieved from [Link]
4-Isopropyl-2-methylphenol. (n.d.). PubChem. Retrieved from [Link]
Using GC/MS to Study the Chemical Composition of Essential Oil of Thymus vulgaris L. at AL-Qadmous Area, Syria. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). (n.d.). OIV. Retrieved from [Link]
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2018). MDPI. Retrieved from [Link]
Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. (2020). Global NEST Journal. Retrieved from [Link]
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. (2013). National Center for Biotechnology Information. Retrieved from [Link]
Method 8041A: Phenols by Gas Chromatography. (2007). United States Environmental Protection Agency. Retrieved from [Link]
Determination of 4-nonylphenols and 4-tert-octylphenol in biological samples. (1999). PubMed. Retrieved from [Link]
3-Methyl-4-isopropylphenol. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
Formulation of 4-Isopropyl-2-methylphenol for in vivo studies
Application Note: Formulation of 4-Isopropyl-2-methylphenol (IPMP) for In Vivo Studies Executive Summary & Chemical Profile 4-Isopropyl-2-methylphenol (IPMP, o-Cymen-5-ol) is a lipophilic isomer of thymol and carvacrol....
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Formulation of 4-Isopropyl-2-methylphenol (IPMP) for In Vivo Studies
Executive Summary & Chemical Profile
4-Isopropyl-2-methylphenol (IPMP, o-Cymen-5-ol) is a lipophilic isomer of thymol and carvacrol. While widely used as a cosmetic preservative, its pharmacological potential in systemic in vivo models (e.g., anti-inflammatory, antimicrobial) requires precise formulation to overcome its poor water solubility.
This guide provides validated protocols for solubilizing IPMP for Oral (PO) and Intraperitoneal (IP) administration in rodents. The protocols are derived from physicochemical data of IPMP and established methodologies for its structural analogs (Carvacrol/Thymol).
Highly lipophilic; requires co-solvents or surfactants.
Water Solubility
Very Low (< 1 mg/mL)
Critical Challenge: Cannot use pure saline/water.
Solubility
Ethanol, DMSO, Oils, PEG400
Good solubility in organic solvents and lipids.
| Melting Point | 110-114°C | Solid at room temperature; requires particle size reduction for suspensions. |
Vehicle Selection Strategy
The choice of vehicle dictates the bioavailability and toxicity profile of the study. Use the following decision matrix to select the appropriate formulation.
Figure 1: Decision Matrix for IPMP Vehicle Selection. Green nodes indicate the final recommended formulation.
Protocol A: Oil-Based Solution (Oral Gavage)
Best for: High-dose studies (>100 mg/kg) where complete solubilization is required to ensure absorption.
Mechanism: IPMP dissolves readily in triglycerides, mimicking the absorption of dietary lipids.
Reagents:
IPMP (Solid, >99% purity)
Vehicle: Corn Oil (Sigma-Aldrich) or Olive Oil (Pharmaceutical Grade).
Weigh: Weigh 300 mg of IPMP into a glass scintillation vial.
Add Vehicle: Add 15 mL of Corn Oil.
Solubilize:
Vortex vigorously for 2 minutes.
If particles persist, sonicate in a water bath at 37°C for 10-15 minutes.
Note: IPMP should fully dissolve to form a clear solution.
Storage: Prepare fresh. If storing, keep at room temperature (oil may solidify or drug may precipitate at 4°C).
Protocol B: Aqueous Suspension (Oral Gavage)
Best for: Repeated dose toxicity studies (sub-chronic) where caloric intake from oil vehicles might confound metabolic data.
Mechanism: Creates a stable suspension using a viscosity enhancer (CMC) and a surfactant (Tween 80) to wet the hydrophobic IPMP crystals.
Weigh: Weigh the required amount of IPMP into a mortar.
Triturate: Add a small volume (dropwise) of the Vehicle to the mortar. Grind the IPMP crystals with the pestle to create a smooth, white paste (wetting step).
Dilute: Gradually add the remaining volume of Vehicle while mixing.
Transfer: Pour into a glass vial.
Homogenize: Sonicate for 5 minutes before dosing to ensure uniform dispersion.
Critical: Shake the vial immediately before drawing into the gavage syringe to ensure dosing accuracy.
Protocol C: Co-Solvent System (Intraperitoneal/Intravenous)
Best for: Pharmacokinetic (PK) studies or acute efficacy models requiring systemic exposure without first-pass metabolism.
Warning: Do NOT use 100% DMSO or Oil for IV/IP if possible. High DMSO causes hemolysis; Oil causes peritonitis/embolism.
Why Warm? Prevents thermal shock precipitation of the lipophilic drug.
Sterilization: Pass through a 0.22 µm PES syringe filter (Nylon filters may bind phenols).
Safety & Toxicology Considerations
Dose Ranging: Based on studies of Carvacrol (isomer), start with 10, 25, and 50 mg/kg for efficacy studies [1]. LD50 is estimated >800 mg/kg, but doses >100 mg/kg may cause sedation or motor impairment [2].
Vehicle Toxicity:
DMSO: Limit to <10% for IP; <1-2% for IV to avoid hemolysis.
Tween 80: Limit to <1% to avoid histamine release in dogs/rats.
Control Group: Always include a "Vehicle-Only" control group to rule out solvent effects, especially with DMSO/PEG mixtures.
References
Melo, F. H., et al. (2010). "Antinociceptive activity of carvacrol (5-isopropyl-2-methylphenol) in mice." Journal of Pharmacy and Pharmacology.
Melo, F. H., et al. (2011). "Antidepressant-like effect of carvacrol (5-Isopropyl-2-methylphenol) in mice: involvement of dopaminergic system."[3] Fundamental & Clinical Pharmacology.
FDA Redbook 2000. "IV.C.3.a. Short-Term Toxicity Studies with Rodents." U.S. Food and Drug Administration.[4]
Turner, P. V., et al. (2011). "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science.
Application Note: In Vitro Antioxidant Profiling of 4-Isopropyl-2-methylphenol (o-Cymen-5-ol)
[1] Abstract & Scope This application note outlines a rigorous methodological framework for evaluating the antioxidant capacity of 4-Isopropyl-2-methylphenol (IPMP) , also known as o-Cymen-5-ol .[1] As a structural isome...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Scope
This application note outlines a rigorous methodological framework for evaluating the antioxidant capacity of 4-Isopropyl-2-methylphenol (IPMP) , also known as o-Cymen-5-ol .[1] As a structural isomer of thymol and carvacrol, IPMP is widely utilized in cosmetic and pharmaceutical formulations for its antimicrobial and preservative properties. However, its efficacy as a chain-breaking antioxidant in lipid systems is often under-characterized.[1]
This guide provides three validated protocols—DPPH , ABTS , and FRAP —optimized specifically for lipophilic phenolic compounds. It addresses critical solubility challenges and provides a mechanistic basis for interpreting Hydrogen Atom Transfer (HAT) versus Single Electron Transfer (SET) activities.
Chemical Background & Mechanism
Target Molecule: 4-Isopropyl-2-methylphenol (CAS: 3228-02-2)
Molecular Weight: 150.22 g/mol
Solubility Profile: Highly soluble in ethanol, methanol, and DMSO; practically insoluble in water.[1]
Mechanism of Action
The antioxidant activity of IPMP is primarily driven by the phenolic hydroxyl (-OH) group. Upon encountering a reactive free radical (
), IPMP donates a hydrogen atom (HAT mechanism) or an electron (SET mechanism), neutralizing the radical and forming a stable phenoxyl radical intermediate.
Reaction Scheme:
The stability of the resulting phenoxyl radical, afforded by the steric hindrance of the isopropyl group and resonance stabilization of the benzene ring, prevents the propagation of the oxidative chain reaction.
Visualization: Mechanistic Pathway
Caption: Mechanistic flow of Hydrogen Atom Transfer (HAT) where IPMP neutralizes a peroxyl radical.
Experimental Design Strategy
Solvent Selection (Critical)
IPMP is lipophilic.[1] Aqueous buffers used in standard biological assays will cause precipitation, leading to erratic optical density (OD) readings.
Recommended Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]
Stock Solution: Prepare a 10 mM stock solution in EtOH.
Preparation of DPPH Solution: Dissolve 4 mg of DPPH in 100 mL of absolute ethanol to obtain a ~100 µM solution.[1] Note: Prepare fresh and protect from light (amber bottle).
Sample Preparation: Prepare serial dilutions of IPMP in ethanol (e.g., 10, 25, 50, 100, 200, 400 µg/mL).
Assay Setup:
Sample Wells: Add 20 µL of IPMP sample + 180 µL of DPPH solution.
Control Wells (Max Absorbance): Add 20 µL of Ethanol + 180 µL of DPPH solution.
Blank Wells (Background): Add 20 µL of IPMP sample + 180 µL of Ethanol.
Incubation: Incubate in the dark at room temperature (25°C) for 30 minutes .
Measurement: Read absorbance at 517 nm .
Calculation
Plot % Inhibition vs. Concentration to determine the IC50 value.[3]
Protocol 2: ABTS Cation Radical Decolorization
Principle: ABTS is oxidized to the blue-green radical cation ABTS
by potassium persulfate.[1] Antioxidants reduce this cation back to colorless ABTS.[1][3] This assay applies to both lipophilic and hydrophilic systems and is often more sensitive than DPPH for phenols.[1]
solution with Ethanol (not water, to ensure IPMP solubility) until the absorbance at 734 nm is .
Assay Setup:
Add 10 µL of IPMP sample (various concentrations in ethanol) to 190 µL of ABTS
working solution.
Incubation: Incubate for 6 minutes exactly at room temperature.
Measurement: Read absorbance at 734 nm .
Data Interpretation
Calculate % Inhibition as per the DPPH formula.[1][4] Report results as Trolox Equivalent Antioxidant Capacity (TEAC) , defined as the concentration of Trolox producing the same inhibition as 1 mM of IPMP.
Precipitation Alert: If the reaction mixture turns cloudy upon adding the IPMP sample to the aqueous FRAP reagent, reduce the sample volume or pre-dilute the sample further. Cloudiness scatters light and artificially inflates absorbance readings.[1]
Color Interference: IPMP is colorless, but if your formulation contains other colored extracts, you must run a "Sample Blank" (Sample + Solvent without reagent) and subtract this value.
Linearity: Ensure your absorbance readings fall between 0.2 and 0.8 for maximum accuracy. Dilute samples if the signal saturates the detector (>1.0).
Stability: IPMP is stable, but the reagents (DPPH, ABTS radical) are sensitive to light. Always handle in low light or use amber tubes.[1]
References
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][3][4][6] LWT - Food Science and Technology.[1]
Re, R., et al. (1999).[1] Antioxidant activity applying an improved ABTS radical cation decolorization assay.[1] Free Radical Biology and Medicine.
Benzie, I. F., & Strain, J. J. (1996).[1] The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry.
PubChem. (2023).[1] 4-Isopropyl-2-methylphenol (Compound Summary). National Library of Medicine.[1]
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements.[7] Journal of Agricultural and Food Chemistry.
Application Notes & Protocols: 4-Isopropyl-2-methylphenol as a Dual-Function Preservative for the Food Industry
An in-depth guide to the application of 4-Isopropyl-2-methylphenol as a novel preservative in the food industry, designed for researchers and scientists. Abstract: The demand for stable, safe, and effective food preserva...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the application of 4-Isopropyl-2-methylphenol as a novel preservative in the food industry, designed for researchers and scientists.
Abstract: The demand for stable, safe, and effective food preservatives continues to grow as consumer preferences shift towards minimally processed foods with extended shelf life. 4-Isopropyl-2-methylphenol, a synthetic isomer of thymol and carvacrol, is emerging as a potent agent for food preservation.[1][2] Also known by synonyms such as o-Cymen-5-ol and Isopropyl Methylphenol (IPMP), this compound exhibits broad-spectrum antimicrobial and antioxidant properties, making it a highly valuable tool for food scientists and product developers.[3][4] This document provides a comprehensive overview of its mechanisms, application protocols, and safety considerations to guide its effective use in research and development.
Introduction to 4-Isopropyl-2-methylphenol
4-Isopropyl-2-methylphenol (C₁₀H₁₄O) is a phenolic compound characterized as a white, crystalline powder that is colorless and odorless, traits that are highly desirable for food applications to avoid sensory interference.[1][5] While it has limited solubility in water, it is readily soluble in organic solvents such as ethanol.[5][6] Its dual-functionality as both an antimicrobial and antioxidant agent allows it to address two primary modes of food spoilage: microbial growth and oxidative degradation.[3] This positions it as a versatile alternative or synergistic partner to traditional preservatives.
Understanding the biochemical basis for the preservative action of 4-Isopropyl-2-methylphenol is critical for its optimal application and for designing synergistic combinations.
Antimicrobial Mechanism
The antimicrobial efficacy of 4-Isopropyl-2-methylphenol stems from its phenolic structure. It exhibits broad-spectrum activity against a variety of bacteria (Gram-positive and Gram-negative), yeasts, and molds.[5] The primary proposed mechanisms include:
Disruption of Redox Homeostasis: As a phenolic compound, it can act as a redox cycler. This process disrupts the microbial cell's internal redox balance, leading to oxidative stress and the inhibition of essential metabolic pathways.[1]
Membrane Permeabilization: The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer of the cell membrane. This can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately, cell death.[9]
Inhibition of Biofilm Formation: Studies have shown that 4-Isopropyl-2-methylphenol can suppress the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.[10][11] This is achieved, in part, by downregulating the expression of genes responsible for biofilm synthesis.[12]
Caption: Proposed antimicrobial mechanisms of 4-Isopropyl-2-methylphenol.
Antioxidant Mechanism
Lipid and protein oxidation can lead to rancidity, off-flavors, and discoloration in food products. The antioxidant activity of 4-Isopropyl-2-methylphenol is primarily attributed to its phenolic hydroxyl (-OH) group.
Free Radical Scavenging: The hydroxyl group can donate a hydrogen atom to unstable free radicals (R•), effectively neutralizing them and terminating the oxidative chain reaction.[13] This process stabilizes the food matrix and preserves its quality.
Caption: Free radical scavenging by the phenolic hydroxyl group.
Antimicrobial Efficacy Overview
4-Isopropyl-2-methylphenol has demonstrated efficacy against a wide range of microorganisms relevant to food spoilage and safety.
Microorganism
Type
Significance in Food
Reference
Escherichia coli
Gram-negative Bacteria
Indicator of fecal contamination, pathogenic strains exist
The following protocols provide a framework for quantifying the efficacy of 4-Isopropyl-2-methylphenol. It is crucial to adapt concentrations and conditions based on the specific food matrix being investigated.
Workflow for Preservative Evaluation
Caption: Overall workflow for evaluating 4-Isopropyl-2-methylphenol.
Protocol 1: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
This protocol uses the broth microdilution method to determine the lowest concentration of 4-Isopropyl-2-methylphenol that inhibits visible microbial growth (MIC) and the lowest concentration that kills 99.9% of the initial inoculum (MBC).
Rationale: This assay provides quantitative data on antimicrobial potency, allowing for direct comparison with other preservatives and informing the effective concentration range needed for food applications.
Materials:
4-Isopropyl-2-methylphenol
Sterile 96-well microplates
Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
Microbial culture (e.g., E. coli ATCC 25922) adjusted to ~1x10⁶ CFU/mL
Sterile DMSO or ethanol to dissolve the compound
Incubator, micropipettes, sterile agar plates
Procedure:
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 4-Isopropyl-2-methylphenol in a suitable solvent (e.g., DMSO). Causality: A high-concentration stock is necessary to create a serial dilution without significantly altering the final volume of the medium.
Serial Dilution:
a. Add 100 µL of sterile broth to all wells of a 96-well plate.
b. Add 100 µL of the stock solution to the first well of a row and mix thoroughly.
c. Transfer 100 µL from the first well to the second, creating a 2-fold serial dilution. Repeat across the row. Discard the final 100 µL from the last well.
Inoculation: Add 10 µL of the adjusted microbial culture to each well, resulting in a final inoculum of ~5x10⁵ CFU/mL.
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for E. coli).
MIC Determination: After incubation, determine the MIC as the lowest concentration well with no visible turbidity.
MBC Determination:
a. Take a 10 µL aliquot from each clear well (at and above the MIC).
b. Spot-plate onto a sterile agar plate.
c. Incubate the agar plate overnight.
d. The MBC is the lowest concentration that results in no colony growth on the agar plate.
This spectrophotometric assay measures the ability of 4-Isopropyl-2-methylphenol to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Rationale: This is a rapid and reliable method to quantify the antioxidant potential of a compound. The reduction of the DPPH radical by an antioxidant is visually apparent as a color change from purple to yellow, which can be measured.
UV-Vis Spectrophotometer and cuvettes/96-well plate reader
Procedure:
Sample Preparation: Prepare a series of dilutions of 4-Isopropyl-2-methylphenol in methanol (e.g., 10, 25, 50, 100 µg/mL).
Reaction Mixture:
a. In a test tube or microplate well, mix 1 mL of the sample dilution with 2 mL of the DPPH solution.
b. Prepare a control sample containing 1 mL of methanol and 2 mL of DPPH solution.
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes. Causality: Incubation in the dark is critical as DPPH is light-sensitive.
Measurement: Measure the absorbance of each solution at 517 nm against a methanol blank.
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
IC₅₀ Value: Plot the scavenging percentage against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Protocol 3: Efficacy in a Model Food System (Pasteurized Apple Juice)
This protocol assesses the preservative's ability to inhibit microbial growth in a real food matrix.
Rationale: The efficacy of a preservative can be affected by food components (sugars, proteins, pH). Testing in a model system is a crucial step to validate its real-world applicability.[14]
Materials:
Commercially pasteurized apple juice (low in preservatives)
Sterile containers, incubator, plate count agar (PCA)
Procedure:
Preparation: Aliquot 100 mL of apple juice into sterile containers.
Treatment Groups:
Group A: Control (apple juice only)
Group B: Juice + 4-Isopropyl-2-methylphenol at 1x MIC
Group C: Juice + 4-Isopropyl-2-methylphenol at 2x MIC
Inoculation: Inoculate all containers (except a sterility control) with the yeast culture to a final concentration of ~1x10³ CFU/mL.
Storage: Store the containers at a relevant temperature (e.g., 25°C to simulate room temperature storage) for a set period (e.g., 14 days).
Microbial Analysis: At specified time points (e.g., Day 0, 3, 7, 14), perform serial dilutions and plate counts on PCA to determine the microbial load (CFU/mL) in each group.
Evaluation: Compare the microbial growth in the treatment groups to the control. Effective preservation is indicated by a significant reduction or inhibition of microbial growth over time.
Synergistic Potential
The effectiveness of antimicrobial agents can often be enhanced through combination therapy.[15] Research suggests that 4-Isopropyl-2-methylphenol may exhibit synergistic effects when combined with:
Surfactants: Certain surfactants can increase the permeability of microbial cell walls, potentially allowing for greater uptake of the antimicrobial agent.[12]
Other Natural Antimicrobials: Combining with other essential oil components like carvacrol or eugenol could broaden the spectrum of activity or allow for lower overall concentrations.[9]
Chelating Agents: Agents like EDTA can destabilize the outer membrane of Gram-negative bacteria, increasing their susceptibility to phenolic compounds.
Safety and Regulatory Considerations
While effective, proper handling and dosage are paramount.
Handling: Safety Data Sheets (SDS) indicate that 4-Isopropyl-2-methylphenol is harmful if swallowed or inhaled and can cause severe skin and eye irritation.[16][17] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn during handling.[18]
Toxicity: It is considered to have low toxicity concerning skin irritation at appropriate concentrations.[2]
Regulatory Status: While widely used in cosmetics (often limited to 0.1% in the EU), its status as a food additive requires evaluation by regulatory bodies in the target region of use.[5] Researchers should consult current food additive regulations.
Conclusion
4-Isopropyl-2-methylphenol presents a compelling profile for food preservation due to its potent, broad-spectrum antimicrobial activity and valuable antioxidant properties. Its colorless and odorless nature further enhances its suitability for a wide range of food products. The protocols outlined in this guide provide a robust framework for researchers to quantify its efficacy and explore its application, paving the way for its potential use as a safe and effective novel food preservative.
References
Typology. (2024). O-cymen-5-ol: what lies behind this term? Retrieved from [Link]
MDPI. (2022). Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. Retrieved from [Link]
Science.gov. (n.d.). synergistic antimicrobial effect: Topics by Science.gov. Retrieved from [Link]
SOHO ANECO Chemicals. (n.d.). What is o-Cymen-5-ol. Retrieved from [Link]
MDPI. (2023). Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus ATCC 43300. Retrieved from [Link]
National Institutes of Health (NIH). (2021). Synergetic inhibitory effect of isopropyl methylphenol-based agents on biofilm formation by Streptococcus mutans. Retrieved from [Link]
ResearchGate. (2021). Antibacterial Activity and Biofilm Dispersion of an Isopropyl Methylphenol-containing Dentifrice. Retrieved from [Link]
PubMed. (2014). Chemistry and multibeneficial bioactivities of carvacrol (4-isopropyl-2-methylphenol), a component of essential oils produced by aromatic plants and spices. Retrieved from [Link]
National Institutes of Health (NIH). (2021). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. Retrieved from [Link]
ResearchGate. (2014). Chemistry and Multibeneficial Bioactivities of Carvacrol (4-Isopropyl-2-methylphenol), a Component of Essential Oils Produced by Aromatic Plants and Spices. Retrieved from [Link]
ResearchGate. (2018). Antimicrobial Effects of o-Cymen-5-ol and Zinc, Alone & In Combination in Simple Solutions and Toothpaste Formulations. Retrieved from [Link]
MDPI. (2023). The Biochemistry and Effectiveness of Antioxidants in Food, Fruits, and Marine Algae. Retrieved from [Link]
SOHO ANECO Chemicals Co., Limited. (n.d.). o-CYMEN-5-OL. Retrieved from [Link]
ResearchGate. (2007). Evaluation of the Antioxidant Properties of Mediterranean and Tropical Fruits Compared with Common Food Additives. Retrieved from [Link]
PubChem. (n.d.). 4-Isopropylphenol. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Isopropyl-2-methylphenol. Retrieved from [Link]
PlumX. (n.d.). Structure–Activity Relationship of Phenolic Antioxidants and Olive Components. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 4-Isopropyl-2-methylphenol (CAS 1740-97-2). Retrieved from [Link]
Google Patents. (n.d.). WO2015199202A1 - Method for producing 4-isopropyl-3-methylphenol.
Application Note: 4-Isopropyl-2-methylphenol (o-Cymen-5-ol) in Fragrance & Cosmetic R&D
Abstract 4-Isopropyl-2-methylphenol (IPMP), also known as o-Cymen-5-ol, is a functional phenolic isomer of thymol used extensively in fragrance formulations, cosmetics, and quasi-drugs. Unlike primary odorants, IPMP serv...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Isopropyl-2-methylphenol (IPMP), also known as o-Cymen-5-ol, is a functional phenolic isomer of thymol used extensively in fragrance formulations, cosmetics, and quasi-drugs. Unlike primary odorants, IPMP serves a dual role: it contributes a mild phenolic nuance to the olfactory profile while acting as a potent preservative and antimicrobial booster. This guide provides validated protocols for the physicochemical characterization, GC-MS quantification, and antimicrobial efficacy testing of IPMP, addressing specific solubility challenges inherent to its crystalline structure.
Physicochemical Profile & Handling
IPMP is a crystalline solid that presents significant solubility challenges in aqueous media.[1] Proper handling is critical for reproducible experimental results.
Table 1: Chemical Specification & Solubility Data
Parameter
Specification
IUPAC Name
4-Isopropyl-2-methylphenol (o-Cymen-5-ol)
CAS Number
3228-02-2
Molecular Weight
150.22 g/mol
Appearance
White needle-like crystals
Melting Point
112°C (Range: 110–114°C)
Odor Profile
Mild, phenolic, medicinal (Thymol-like but softer)
Solubility (Ethanol)
~36% (w/w) at 20°C
Solubility (Water)
Insoluble (< 0.1 g/100mL)
Solubility (Propylene Glycol)
Soluble (often used as a pre-solubilizer)
Handling Directive:
Do not attempt to dissolve IPMP directly into water or aqueous buffers (PBS/Media). It will precipitate immediately, leading to inaccurate dosing in bioassays. Always prepare a 100x or 1000x stock solution in Ethanol (99.8%) or DMSO before spiking into aqueous systems.
Protocol: GC-MS Quantification in Fragrance Matrices
Objective: To quantify IPMP levels in a complex fragrance mixture to ensure regulatory compliance (typically <0.1% to 0.5%) and stability.
Rationale
Phenolic compounds like IPMP can exhibit peak tailing on non-polar columns due to hydrogen bonding with active sites. This protocol uses a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) with optimized thermal ramping to minimize tailing without derivatization.
Materials
Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm, 0.25 µm film).
Carrier Gas: Helium (Constant flow: 1.0 mL/min).
Internal Standard (IS): Naphthalene or 2-Methoxyphenol (Guaiacol) - Choose one absent from the target fragrance.
Solvent: Ethanol (LC-MS Grade).
Step-by-Step Workflow
Stock Preparation:
Weigh 10.0 mg IPMP standard into a 10 mL volumetric flask.
Dissolve in Ethanol to yield 1.0 mg/mL (1000 ppm).
Internal Standard Spike:
Add Internal Standard to reach a final concentration of 50 µm/mL in all samples and standards.
Sample Preparation:
Dilute the fragrance oil 1:100 in Ethanol.
Filter through a 0.22 µm PTFE syringe filter to remove non-volatile polymers/waxes.
GC Parameters:
Inlet: Split mode (20:1), 250°C.
Oven Program:
Hold 60°C for 1 min.
Ramp 10°C/min to 180°C (Elution of IPMP typically occurs here).
Ramp 20°C/min to 280°C.
Hold 3 min.
Transfer Line: 280°C.
MS Parameters:
Scan Mode: Full Scan (40–350 amu) for identification; SIM mode (Target Ion: 135, Qualifiers: 150, 107) for quantification.
Visualization: Analytical Workflow
Figure 1: Logical flow for the extraction and quantification of IPMP from fragrance matrices.[2][3][4]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of IPMP against standard cosmetic pathogens (e.g., S. aureus, E. coli).
Rationale
IPMP acts by disrupting the bacterial cell membrane. Because it is water-insoluble, the delivery system in a broth microdilution assay is critical. Using a high percentage of solvent in the assay well will kill the bacteria (false positive). This protocol limits final solvent concentration to <2%.[5]
Materials
Organism: Staphylococcus aureus (ATCC 6538).
Media: Mueller-Hinton Broth (MHB).
Indicator: Resazurin (0.01%) - Metabolic indicator; turns pink if bacteria are alive.
Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
Dilute 1:100 in MHB to reach starting density of ~10^6 CFU/mL.
Compound Dilution (The Critical Step):
Prepare a Stock Solution of IPMP at 10,000 µg/mL (1%) in DMSO.
Intermediate Dilution: Dilute Stock 1:10 in MHB to get 1,000 µg/mL (Note: Solution may turn cloudy; vortex vigorously).
Add 100 µL of MHB to columns 2–12 of the 96-well plate.
Add 200 µL of the 1,000 µg/mL Intermediate mix to column 1.
Perform serial 2-fold dilutions from Column 1 to 10. Discard excess from Column 10.
Result: Concentration gradient from 1000 µg/mL down to ~2 µg/mL.
Inoculation:
Add 100 µL of bacterial suspension to all wells (Columns 1–11).
Column 11 is Growth Control (Bacteria + Media + Solvent only).
Column 12 is Sterility Control (Media only).
Incubation:
Incubate at 37°C for 18–24 hours.
Readout:
Add 30 µL Resazurin to all wells. Incubate 2 hours.
Blue = No Growth (Inhibition). Pink = Growth.
MIC = The lowest concentration well that remains blue.
Mechanism of Action
IPMP shares a mechanism with Thymol: it is a membrane-active biocide. It integrates into the lipid bilayer, causing structural instability and leakage of intracellular ions (K+).
Visualization: Mechanism of Action
Figure 2: The cascade of events leading to bacterial cell death via IPMP-induced membrane disruption.
Safety & Regulatory Standards
When developing products with IPMP, adherence to safety thresholds is mandatory. The Cosmetic Ingredient Review (CIR) and EU regulations provide the authoritative limits.
General Status: Safe for use in cosmetics.[6][7][8]
EU Regulation (EC 1223/2009): Allowed as a preservative.[5]
Maximum Concentration:
General Use: Typically up to 0.1% in ready-to-use preparations.[5][9]
Specific Categories: Up to 0.5% is permitted in some regions/categories (e.g., wash-off products), but 0.1% is the global standard for leave-on safety to avoid irritation.
Toxicology Note: While IPMP is an isomer of Thymol, it generally exhibits lower irritation potential, but high concentrations (>1%) can cause skin sensitization.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76356, 4-Isopropyl-3-methylphenol. [Link]
Cosmetic Ingredient Review (CIR). Final Report on the Safety Assessment of o-Cymen-5-ol. International Journal of Toxicology. [Link]
Typology. O-cymen-5-ol: What lies behind this term? [Link]
Technical Support Center: Synthesis of 4-Isopropyl-2-methylphenol
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Isopropyl-2-methylphenol (commercially known as Isocarvacrol). It is designed for researchers, ch...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Isopropyl-2-methylphenol (commercially known as Isocarvacrol). It is designed for researchers, chemists, and process development professionals aiming to optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-Isopropyl-2-methylphenol?
A1: The primary industrial synthesis method is the Friedel-Crafts alkylation of m-cresol using an isopropylating agent like isopropyl alcohol or propene.[1][2] This reaction is typically catalyzed by a strong acid. An alternative, more selective but often more complex route, is the cross-coupling of a 4-halogenated-2-methylphenol derivative with an isopropyl metal compound, which can offer higher selectivity and avoid certain isomeric byproducts.[3][4]
Q2: My reaction produces multiple isomers. Why is this happening and which ones are most common?
A2: Isomer formation is a significant challenge in the Friedel-Crafts alkylation of m-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring direct the incoming isopropyl group to several positions. Besides the desired 4-isopropyl-2-methylphenol, you can expect to form other isomers such as 6-isopropyl-2-methylphenol, 4-isopropyl-2-methylphenol, and 2-isopropyl-2-methylphenol.[2][5] The formation of these isomers is governed by both kinetic and thermodynamic control, influenced by factors like catalyst choice, temperature, and reaction time.[1]
Q3: What is a typical yield for this synthesis?
A3: The yield is highly dependent on the chosen synthetic route and reaction conditions. For traditional Friedel-Crafts alkylation, yields can be moderate, sometimes as low as 50%, due to the formation of a complex mixture of isomers and poly-alkylated byproducts that are difficult to separate.[3] More selective methods, such as palladium-catalyzed cross-coupling, can achieve significantly higher yields of the desired product.
Q4: Can I use Friedel-Crafts alkylation with other starting materials?
A4: Yes, Friedel-Crafts alkylation is a versatile reaction. However, its success is limited by several factors. The aromatic ring must not be strongly deactivated (e.g., by a nitro group).[6][7][8] Furthermore, the alkylating agent is prone to carbocation rearrangements, which can lead to a mixture of products.[7][8] For this specific synthesis, m-cresol is the standard starting material.
Troubleshooting Guide for Low Yield and Impurities
This section addresses specific issues you may encounter during the synthesis of 4-Isopropyl-2-methylphenol, particularly via the Friedel-Crafts alkylation of m-cresol.
Problem 1: Low Overall Yield of Isopropylated Products
Potential Cause 1: Inactive or Insufficient Catalyst.
Scientific Rationale: Acid catalysts are essential to generate the isopropyl carbocation (or a polarized complex) that acts as the electrophile. If the catalyst is old, hydrated, or used in insufficient quantity, the rate of alkylation will be slow, leading to low conversion of the starting material.
Solution:
Ensure the catalyst is fresh and anhydrous. For solid catalysts like acid-treated clays or resins, activate them by heating under vacuum before use.
Increase the catalyst loading incrementally. For strong acid resin catalysts, a loading of around 0.05 g/cm³ of the reaction mixture is a good starting point.[1]
Consider using a more active catalyst system, such as trifluoromethanesulfonic acid, which can significantly enhance the reaction rate.[9]
Potential Cause 2: Suboptimal Reaction Temperature.
Scientific Rationale: The Friedel-Crafts alkylation has a significant activation energy barrier. If the temperature is too low, the reaction will be slow. Conversely, excessively high temperatures can promote side reactions, such as dealkylation or the formation of thermodynamically stable but undesired isomers and byproducts.
Solution:
Optimize the reaction temperature systematically. For many acid-catalyzed alkylations of phenols, a temperature range of 90°C to 200°C is effective.[9]
Start with a moderate temperature (e.g., 120°C) and monitor the reaction progress by TLC or GC. Adjust the temperature to find the optimal balance between reaction rate and selectivity.
Problem 2: Poor Selectivity for 4-Isopropyl-2-methylphenol (High Isomer Content)
Potential Cause 1: Thermodynamic vs. Kinetic Control.
Scientific Rationale: The initial alkylation product distribution (kinetic control) may differ from the equilibrium mixture of isomers that results from prolonged reaction times or high temperatures (thermodynamic control). Some undesired isomers may be more thermodynamically stable. For instance, under certain conditions, p-thymol can isomerize to the more stable sym-thymol.[1]
Solution:
Favor Kinetic Product: Use shorter reaction times and lower temperatures. This can favor the formation of the kinetically preferred product.
Catalyst Choice: The steric bulk of the catalyst can influence regioselectivity. Shape-selective catalysts like zeolites can be used to favor the formation of the para-isomer by restricting access to the ortho positions.[10]
Alternative Route: For the highest selectivity, consider switching to a directed synthesis method like the cross-coupling of 4-bromo-2-methylphenol with an isopropyl Grignard reagent in the presence of a palladium catalyst. This method forms the C-C bond at a predefined position, eliminating the issue of isomeric byproducts.[3][4]
Potential Cause 2: Polyalkylation.
Scientific Rationale: The product, 4-isopropyl-2-methylphenol, contains activating alkyl groups, making it more nucleophilic and thus more reactive to further alkylation than the starting m-cresol.[6][8] This leads to the formation of di- and tri-isopropylphenols, reducing the yield of the desired mono-alkylated product.
Solution:
Adjust Stoichiometry: Use a large excess of the aromatic substrate (m-cresol) relative to the alkylating agent (isopropyl alcohol or propene). A molar ratio of 5:1 (m-cresol:IPA) is a common starting point to maximize mono-alkylation.[1]
Control Reagent Addition: Add the alkylating agent slowly to the reaction mixture containing m-cresol and the catalyst. This maintains a low concentration of the alkylating agent, disfavoring multiple alkylations on the same ring.
Problem 3: Formation of O-Alkylated Byproduct (Isopropyl-2-methylphenyl ether)
Scientific Rationale: The phenolic hydroxyl group is also a nucleophile and can compete with the aromatic ring in attacking the electrophile, leading to the formation of an ether (O-alkylation). This is often favored at lower temperatures and shorter reaction times, as it is the kinetically favored product.[1]
Solution:
Increase Reaction Time and Temperature: The O-alkylated product is generally less stable than the C-alkylated product. Given sufficient time and thermal energy, the ether can rearrange to the more stable ring-alkylated phenol (Fries rearrangement). A reaction time of at least 30 minutes is often needed to convert the O-alkylated intermediate into C-alkylated products.[1]
Microwave Synthesis: Microwave-assisted synthesis can accelerate the conversion of the O-alkylated intermediate to the C-alkylated product, often requiring shorter reaction times than conventional heating.[1]
Visualized Workflows and Data
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield in 4-Isopropyl-2-methylphenol synthesis.
Friedel-Crafts Alkylation of m-Cresol: Product Distribution
Caption: Products from the Friedel-Crafts alkylation of m-cresol.
Table 1: Comparison of Synthetic Methodologies
Feature
Friedel-Crafts Alkylation (Acid Catalyst)
Cross-Coupling (Pd Catalyst)
Starting Materials
m-Cresol, Isopropylating Agent
4-Halogenated-2-methylphenol, Isopropyl Metal Compound
Protocol 1: Optimized Friedel-Crafts Alkylation using a Strong Acid Resin
This protocol is based on methodologies designed to improve selectivity for mono-alkylated products under solvent-free conditions.[1]
Catalyst Activation: Place the strong acid resin catalyst (e.g., Amberlyst-15) in a round-bottom flask and heat at 110°C under vacuum for 4 hours to remove any adsorbed water.
Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add m-cresol (5.0 equivalents) and the activated acid resin catalyst (approx. 0.05 g per cm³ of total reactant volume).
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 150°C) in an oil bath.
Reagent Addition: Add isopropyl alcohol (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes.
Reaction: Maintain the temperature and stirring for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
Workup:
Cool the reaction mixture to room temperature.
Filter to remove the solid catalyst. The catalyst can be washed with a small amount of an appropriate solvent (e.g., toluene), and potentially regenerated.
Wash the filtrate with a 5% sodium bicarbonate solution to remove any acidic residue, followed by a brine wash.
Dry the organic layer over anhydrous sodium sulfate.
Purification:
Remove the solvent under reduced pressure.
The crude product is a mixture of isomers. Purify by fractional distillation under vacuum to separate the unreacted m-cresol and the different isopropyl-2-methylphenol isomers.
This protocol is a conceptual guide based on modern cross-coupling reactions for selective C-C bond formation.[3][4]
Catalyst Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), prepare the catalyst system. In a dry Schlenk flask, combine the palladium source (e.g., Pd(OAc)₂, 0.5-2 mol%) and a suitable bulky phosphine ligand (e.g., 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 1-4 mol%).
Reaction Setup: To a separate dry Schlenk flask, add 4-bromo-2-methylphenol (1.0 equivalent) and a suitable anhydrous solvent (e.g., THF or toluene).
Grignard Reagent: In another flask, prepare or obtain a solution of isopropyl magnesium chloride (or bromide) (1.1-1.5 equivalents) in THF.
Reaction:
Add the catalyst mixture to the flask containing the 4-bromo-2-methylphenol.
Slowly add the isopropyl magnesium chloride solution to the reaction mixture at room temperature. An exotherm may be observed.
Heat the reaction mixture to reflux (typically 60-80°C) and stir for 4-12 hours, or until GC/TLC analysis shows complete consumption of the starting material.
Workup:
Cool the reaction to 0°C.
Carefully quench the reaction by slow addition of a saturated aqueous ammonium chloride solution.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification:
Remove the solvent under reduced pressure.
The crude product should be significantly purer than that from the Friedel-Crafts method. Further purification can be achieved by flash column chromatography on silica gel or crystallization.
References
Process for preparation of 4-isopropylphenol.
PREPARATION METHOD FOR (4-ISOPROPOXY-2-METHYL) PHENYL ISOPROPYL KETONE. European Patent Office. [Link]
Method for producing 4-isopropyl-3-methylphenol.
METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL. European Patent Office. [Link]
Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Semantic Scholar. [Link]
Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [Link]
4-Isopropyl-2-methylphenol Chemical Properties. Cheméo. [Link]
THE SYNTHESIS OF TWO ISOMERIC THYMOLS. Canadian Science Publishing. [Link]
METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL. WIPO Patentscope. [Link]
Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]
Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]
Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. ResearchGate. [Link]
Friedel-Crafts limitations. University of Calgary. [Link]
Overcoming solubility issues of 4-Isopropyl-2-methylphenol in aqueous media
The following guide serves as a specialized Technical Support Center for researchers working with 4-Isopropyl-2-methylphenol (and its structural isomers like o-Cymen-5-ol). It addresses the physicochemical bottlenecks of...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers working with 4-Isopropyl-2-methylphenol (and its structural isomers like o-Cymen-5-ol). It addresses the physicochemical bottlenecks of formulating this lipophilic phenolic compound in aqueous environments.[1]
4-Isopropyl-2-methylphenol is a lipophilic phenolic isomer with a partition coefficient (LogP) of approximately 2.8–3.3 and a pKa near 10.4. Its intrinsic water solubility is negligible (<300 mg/L), leading to immediate precipitation (the "Ouzo effect") upon dilution from organic stocks. Successful aqueous formulation requires disrupting the crystal lattice energy or shielding the hydrophobic isopropyl/methyl moieties using cosolvency, micellar entrapment, or host-guest complexation.
Physicochemical Data Sheet
Use these values to calculate molar ratios for your formulations.
Property
Value
Implication for Formulation
Molecular Weight
150.22 g/mol
Basis for molarity calculations (e.g., Cyclodextrin ratios).
LogP (Octanol/Water)
~2.8 – 3.3
Highly lipophilic; requires HLB > 12 surfactants for solubilization.
pKa
~10.4
Non-ionized at physiological pH. Solubility increases > pH 10, but oxidation risk rises.
Water Solubility
< 0.03% (<300 mg/L)
"Insoluble" for most therapeutic/functional concentrations.
Melting Point
~111–114 °C
Solid at room temp; requires heat or solvent to pre-dissolve.
Troubleshooting Guide (Q&A)
Category A: Cosolvency & Precipitation
Q: I dissolved the compound in ethanol, but it precipitates immediately when added to water. Why?A: You are experiencing the "Ouzo Effect" (spontaneous supersaturation failure).
When you dilute the ethanolic stock into water, the solvent power of the mixture drops exponentially. The hydrophobic 4-Isopropyl-2-methylphenol molecules agglomerate faster than they can disperse.
Protocol to Fix:
Switch Solvent: Use Propylene Glycol (PG) or PEG-400 instead of Ethanol. These have lower volatility and better water-miscibility profiles that sustain supersaturation longer.
Stepwise Addition: Do not dump the stock. Inject the organic phase into the aqueous phase under high-shear stirring (vortex or homogenizer) to prevent large crystal growth.
The "Golden Ratio": For stable cosolvent systems, you typically need a minimum of 20-30% w/w cosolvent (e.g., PG/Water 30:70) to hold >0.5% of the phenol in solution.
Category B: Surfactant Systems
Q: Which surfactant is best for a clear aqueous solution?A: You need a non-ionic surfactant with a high Hydrophilic-Lipophilic Balance (HLB).
Recommendation:Polysorbate 20 (Tween 20) or PEG-40 Hydrogenated Castor Oil .
Why? The isopropyl group requires a surfactant capable of forming large micelles. Polysorbate 20 (HLB 16.[1]7) is excellent for solubilizing phenolic terpenes.
Experimental Workflow:
Pre-mix: Dissolve 4-Isopropyl-2-methylphenol in the surfactant pure (no water) at a ratio of 1:3 to 1:5 (Phenol:Surfactant). Heat to 50°C if necessary to ensure complete dissolution.
Hydration: Slowly add warm water (40-50°C) to this pre-mix while stirring.
Result: This forms a microemulsion. If it turns cloudy (blue tyndall effect), increase the surfactant ratio.
Category C: Advanced Delivery (Cyclodextrins)
Q: I need a surfactant-free solution for cell culture. How do I use Cyclodextrins?A: Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic phenol ring inside a sugar donut.
Best Choice:Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Native β-CD has low solubility itself; the hydroxypropyl derivative is highly soluble (>500 mg/mL).
Protocol:
Calculate a 1:1 Molar Ratio .
1g 4-Isopropyl-2-methylphenol = 6.66 mmol.
Requires ~9.3g HP-β-CD (MW ~1400 g/mol ) for 1:1, but use 1:2 molar excess to drive equilibrium.
Dissolve HP-β-CD in water first.
Add the phenol (solid) to the CD solution.
Stir continuously for 24-48 hours at room temperature. Filter through 0.45µm to remove uncomplexed solid.
Decision Tree & Workflows
Visualization 1: Solubilization Strategy Selector
Caption: Decision matrix for selecting the optimal solubilization method based on final application constraints.
Visualization 2: Cyclodextrin Inclusion Protocol
Caption: Step-by-step molecular encapsulation workflow using Hydroxypropyl-beta-Cyclodextrin.
Stability & pH Considerations (Advanced FAQ)
Q: My solution turned pink after 2 weeks. What happened?A: Phenolic compounds are susceptible to oxidation, forming quinones (pink/brown colored).
Fix: Add an antioxidant to your aqueous phase.
Sodium Metabisulfite (0.1%) for acidic/neutral pH.
Tocopherol (Vitamin E) if using an oil/surfactant phase.
Storage: Always store 4-Isopropyl-2-methylphenol solutions in amber glass, protected from UV light.
Q: Can I just raise the pH to dissolve it?A: Theoretically, yes, but practically risky.
Since the pKa is ~10.4, you would need a pH > 11 to fully ionize the phenol into its phenolate form (which is water-soluble).
Warning: At pH 11, the compound is highly reactive to oxidation and skin-irritating. This is not suitable for biological or cosmetic applications. Maintain pH 5.0–7.0 and rely on surfactants/CDs instead.
References
PubChem. (n.d.).[2][3] 4-Isopropyl-2-methylphenol (Compound Summary).[4] National Library of Medicine. Retrieved January 30, 2026, from [Link]
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[5][6] Journal of Pharmacy and Pharmacology. (General reference for CD protocols).
Cosmetic Ingredient Review (CIR). (2006).[3] Final Report on the Safety Assessment of o-Cymen-5-ol. International Journal of Toxicology.[3] (Provides solubility and stability data for the isomer).
Connect Chemicals. (n.d.). o-Cymen-5-ol Technical Data Sheet.[3] (Industrial solubility limits for isopropyl methylphenols). Retrieved from [Link]
RSC Soft Matter. (2012). Solubilization of hydrophobic alcohols in aqueous Pluronic solutions.[7] (Mechanisms of micellar solubilization). Retrieved from [Link]
Technical Support Center: High-Throughput Screening of 4-Isopropyl-2-methylphenol
Introduction Welcome to the Technical Support Center. This guide is designed for researchers encountering variability or sensitivity issues when screening 4-Isopropyl-2-methylphenol (IPMP) , also known as o-Cymen-5-ol or...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers encountering variability or sensitivity issues when screening 4-Isopropyl-2-methylphenol (IPMP) , also known as o-Cymen-5-ol or Isocarvacrol .[1][2]
IPMP is a lipophilic isomer of thymol (LogP ~3.0–4.[2]0) widely used for its antimicrobial and antioxidant properties.[2] However, its physicochemical nature presents three specific challenges in HTS environments:
Solubility Cliffs: Precipitation upon transfer from DMSO stocks to aqueous buffers.[2]
Plasticware Adsorption: Significant loss of potency due to binding with polystyrene.[2]
Assay Interference: Potential to act as a Pan-Assay Interference Compound (PAINS) via redox cycling.[2]
This guide replaces generic advice with field-proven refinement protocols.
Module 1: Assay Development & Optimization
Q1: My IC50 curves are shifting right (lower potency) when I scale down to 384-well plates. Why?
Diagnosis: This is a classic symptom of compound adsorption .[2] IPMP is highly lipophilic.[2] In standard polystyrene (PS) HTS plates, the compound migrates from the aqueous buffer into the plastic walls, effectively reducing the free concentration available to bind your target.
The Fix:
Immediate Action: Switch from standard Polystyrene (PS) plates to Polypropylene (PP) or Cyclic Olefin Copolymer (COC) plates for all compound storage and intermediate dilution steps.
Assay Plate: If you must use PS plates for the final readout (e.g., for optical clarity), add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer. This detergent "sequesters" the IPMP in micelles just enough to prevent wall adsorption without inhibiting the compound's interaction with the target.
Q2: I see "snowflakes" or precipitate in my wells after acoustic transfer. How do I fix this?
Diagnosis: You have hit a Solubility Cliff .[2] IPMP is soluble in DMSO but poorly soluble in water (~140 mg/L).[2] Direct transfer of high-concentration nanoliter droplets into a static aqueous buffer can cause immediate local precipitation before diffusion occurs.[2]
The Fix: Implement an Intermediate Dilution Step .[2]
Do not jump from 100% DMSO to 1% DMSO in one step.[2]
Step A: Dilute 10mM Stock (100% DMSO)
1mM (10% DMSO/90% Buffer).
Step B: Mix thoroughly.
Step C: Transfer from Step A to Final Assay Plate (Final <1% DMSO).
Module 2: Detection & Signal Optimization
Q3: How do I validate the concentration of IPMP in my wells without running LC-MS on every plate?
Diagnosis: You need a high-throughput QC method. IPMP has a UV absorbance maximum, but pathlength variations in microplates make raw OD readings unreliable.[2]
The Fix: Use Pathlength-Corrected UV Absorbance .[2]
IPMP absorbs strongly in the UV range (Max
Wavelength: Set your plate reader to 276 nm (peak) and 350 nm (reference/background).[2]
Correction: Use the formula:
.
Note: You must calculate
(k-factor) using a standard curve in a quartz cuvette (1 cm pathlength) versus your specific microplate.[2]
Q4: The signal-to-noise ratio in my fluorescence assay is poor when IPMP is present.
Diagnosis: IPMP is a phenol.[2] Phenols can undergo oxidative quenching or absorb light in the UV region, potentially interfering with fluorophores that excite in the UV/Blue range (e.g., DAPI, Hoechst).
The Fix:
Check Spectra: Ensure your fluorophore's excitation is
Redox Check: Phenols can act as antioxidants.[2] If your assay relies on reactive oxygen species (ROS) generation or redox-sensitive dyes (like Resazurin/AlamarBlue), IPMP will chemically reduce the dye, causing False Negatives (in toxicity assays) or False Positives (in inhibitor assays).
Alternative: Switch to an ATP-based viability assay (e.g., CellTiter-Glo) which is less susceptible to phenolic redox interference.[2]
Expected Retention: IPMP is hydrophobic; expect elution late in the gradient (approx. 7-8 min depending on dead volume).[2]
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74446, Isocarvacrol (4-Isopropyl-2-methylphenol).[2] Retrieved from [Link]
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[2] (Establishes phenols as potential interference compounds). Retrieved from [Link]
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.[2] Current Opinion in Chemical Biology.[2] (Discusses aggregation and redox interference). Retrieved from [Link]
ECHA (European Chemicals Agency). Registration Dossier: 4-isopropyl-m-cresol.[1][2] (Provides physicochemical data including solubility and LogP). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket Type: Method Development & Troubleshooting
Assigned Specialist: Senior Application Scientist
Subject: Eliminating Interference and Optimizing Resolution for IPMP (o-Cymen-5-ol)
Executive Summary & Chemical Context[1][2][3][4][5][6]
4-Isopropyl-2-methylphenol (IPMP) , commercially known as o-Cymen-5-ol , is a broad-spectrum antimicrobial widely used in cosmetics and pharmaceuticals.
The Core Analytical Challenge:
IPMP is a structural isomer of Thymol (2-isopropyl-5-methylphenol) and Carvacrol (5-isopropyl-2-methylphenol). These three molecules share:
Identical Molecular Weight: 150.22 g/mol .
Identical Chemical Formula:
.
Similar Polarity: Leading to co-elution in standard C18 workflows if not optimized.
Isobaric Mass Spectra: Virtually identical fragmentation patterns in EI-MS (GC), making identification by mass alone risky without chromatographic resolution.
This guide provides self-validating protocols to ensure specificity and avoid false positives caused by these isomeric interferences.
In standard reversed-phase chromatography, the elution order is typically Carvacrol < Thymol < IPMP , but this window is narrow. If your peaks merge, do not simply increase the run time. You must alter the selectivity mechanism.
Troubleshooting Workflow: Co-elution Issues
Figure 1: Decision tree for resolving isomeric interferences in HPLC. Note that Phenyl-Hexyl phases often provide superior selectivity for aromatic isomers compared to C18 due to pi-pi electron interactions.
Validated HPLC Conditions
If you are experiencing interference, reset your system to these baseline parameters derived from successful separation of Thymus vulgaris components [1, 2].
Reduce ACN to 40:60 to increase retention and resolution.
Flow Rate
1.0 mL/min
Lower to 0.8 mL/min to increase interaction time.
Detection
UV @ 270-280 nm
Use DAD to compare UV spectra (Thymol is ~274nm).[1]
Injection
10-20 µL
Reduce volume if peak tailing occurs (solvent mismatch).
Module B: GC-MS Specificity & Derivatization
Objective: Prevent peak tailing and thermal degradation while distinguishing isomers.
The Interference: Peak Tailing & Ghost Peaks
Phenols like IPMP have active hydroxyl (-OH) groups that interact with active sites (silanols) in the GC liner and column, causing tailing. This tailing masks adjacent peaks.
The Solution: Silylation (TMS Derivatization)
Blocking the -OH group with a Trimethylsilyl (TMS) group improves volatility and peak shape.
Protocol: TMS Derivatization
Dry Extract: Ensure sample is 100% water-free (moisture kills the reagent).
Note: The TMS derivative of IPMP will have a mass shift of +72 Da (Molecular Ion m/z 222 instead of 150).
Module C: Sample Preparation (Matrix Removal)
Objective: Extract IPMP from complex cosmetic matrices (creams, lotions) without extracting interfering surfactants.
The Interference: Surfactant Suppression
In LC-MS, surfactants (SLS, Tweens) cause massive ion suppression. In HPLC-UV, they can cause baseline drift.
Figure 2: "Winterization" extraction protocol. Chilling the methanolic extract precipitates lipids and waxes that interfere with column performance.
Troubleshooting FAQs
Q1: I see a peak at the retention time of IPMP, but the ratio of UV absorbance at 270nm vs 230nm is different from my standard. Why?A: This indicates co-elution . You likely have a matrix interference or an isomer (like Thymol) hiding under the peak.
Fix: Enable "Peak Purity" mode on your Diode Array Detector (DAD). If purity is low, switch to a Phenyl-Hexyl column or lower the % ACN in your mobile phase [3].
Q2: My GC-MS recovery is low, and I see a broad solvent front.A: You likely have incomplete derivatization or moisture in your sample.
Fix: The silylation reagent (BSTFA) hydrolyzes instantly in water. Evaporate your sample to absolute dryness under nitrogen before adding the reagent. Ensure your solvent (e.g., Pyridine or Ethyl Acetate) is anhydrous [4].
Q3: In LC-MS, my signal for IPMP drops over time (Drift).A: This is Matrix Effect (Ion Suppression) . Lipids or surfactants from the cosmetic matrix are building up on the column.
Fix: Implement a divert valve to send the first 1-2 minutes (containing salts/polar surfactants) and the end of the run (lipids) to waste, not the MS source. Use an Internal Standard (e.g., deuterated phenol) to correct for suppression.
Q4: Can I distinguish IPMP from Thymol using standard EI-MS (70eV) without separation?A:No. Their fragmentation patterns are nearly identical (Base peak m/z 135, Molecular ion m/z 150). You must rely on Chromatographic Resolution (Retention Time) for identification [5].
References
Hajimehdipoor, H., et al. (2010). "A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil." Pharmacognosy Magazine.
MedCrave. (2017). "Validation of a high performance liquid chromatography method to quantify thymol in nanocapsules." International Journal of Complementary & Alternative Medicine.
SIELC Technologies. "HPLC Determination of Thymol and Carvacrol on Primesep B Column." Application Notes.
Moldoveanu, S. C., & David, V. (2002).[4] "Derivatization Methods in GC and GC/MS." Sample Preparation in Chromatography.
NIST Chemistry WebBook. "Mass Spectrum of Thymol vs. Carvacrol vs. Isopropylmethylphenols."
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: IPMP-OPT-2024
Topic: Optimizing Reaction Conditions for 4-Isopropyl-2-methylphenol (Carvacrol) Derivatization
Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division[1]
Executive Summary
4-Isopropyl-2-methylphenol (Carvacrol) presents unique synthetic challenges due to the steric hindrance imposed by the bulky isopropyl group located ortho to the phenolic hydroxyl. Standard phenolic protocols often result in suboptimal yields (30–50%) or incomplete conversion.[1] This guide provides optimized workflows for Esterification , Etherification , and Analytical Silylation , focusing on overcoming steric barriers and maximizing yield through precise condition control.[1]
Part 1: Pre-Reaction Diagnostic (FAQ)
Q: My starting material (Carvacrol) is a viscous oil.[1] Do I need to purify it before derivatization?A: Yes. Commercial Carvacrol (purity >98%) often contains isomeric impurities like Thymol (2-isopropyl-5-methylphenol).[1] Since Thymol has similar reactivity but different steric profiles, it can complicate kinetic resolution.
Protocol: Verify purity via GC-MS. If <98%, perform a vacuum distillation (bp 236-237°C at atm; approx. 110°C at 10 mmHg) prior to reaction to ensure stoichiometry calculations are accurate.
Q: Why are my yields consistently lower than reported for simple phenols like phenol or p-cresol?A: The ortho-isopropyl group creates significant steric shielding around the nucleophilic oxygen.
The Fix: You cannot rely on passive thermal activation. You must use hyper-nucleophilic catalysts (e.g., DMAP) or activated electrophiles (e.g., acyl chlorides instead of anhydrides) to drive the reaction to completion.[1]
Part 2: Esterification Optimization (The "Prodrug" Workflow)
Esterification is the primary route for creating lipophilic prodrugs or modifying bioavailability.
Workflow Diagram: DMAP-Catalyzed Esterification
Figure 1: The catalytic cycle using DMAP (4-Dimethylaminopyridine) is critical.[1] DMAP forms a highly reactive N-acylpyridinium salt that is less sensitive to the steric bulk of Carvacrol than the free acyl chloride.
Troubleshooting Guide: Esterification
Symptom
Probable Cause
Corrective Action
Incomplete Conversion (<60%)
Steric Hindrance
Switch Catalyst: Replace Pyridine (solvent/base) with DMAP (5-10 mol%) + Triethylamine (stoichiometric base).[1] The "Steglich" conditions are superior here.
Hydrolysis Products
Wet Solvents
Drying Protocol: Phenolic esters are prone to hydrolysis.[1] Dry DCM over CaH₂ or molecular sieves (3Å).[1] Ensure glassware is oven-dried.
O-C Acylation Competition
Friedel-Crafts Side Reaction
Temp Control: Keep reaction at 0°C during addition of acyl chloride. High temps favor C-acylation on the ring.
Optimized Protocol: High-Yield Ester Synthesis
Dissolve: 1.0 eq Carvacrol in anhydrous DCM (0.5 M concentration).
Base: Add 1.2 eq Triethylamine (Et₃N).
Catalyst: Add 0.1 eq DMAP . Note: Do not omit this.
Addition: Dropwise addition of 1.1 eq Acyl Chloride at 0°C under Nitrogen.
Reaction: Warm to Room Temp (25°C). Stir for 3–6 hours.
Workup: Wash with 1M HCl (remove amines), then Sat. NaHCO₃ (remove acid), then Brine.[1]
Technical Insight: For extremely bulky esters (e.g., valproate derivatives), reflux in Toluene using DCC/DMAP (Steglich Esterification) may be required to force the reaction [1].
Part 3: Etherification (Williamson Synthesis)
Etherification is used to create stable linkers for bioconjugation.[1]
Q: I am getting C-alkylated side products. How do I stop this?A: Phenoxide ions are ambident nucleophiles.[1] To favor O-alkylation (Ether) over C-alkylation (Ring alkylation), you must control the "hardness" of the nucleophile and the solvent polarity.[1]
Solvent & Base Selection Matrix
Solvent
Base
Mechanism Favorability
Recommended For
Acetone
K₂CO₃
S_N2 (Weak Base)
Methyl/Ethyl ethers (Simple)
DMF
NaH
S_N2 (Strong Base)
Long chain / Bulky ethers
Ethanol/Water
NaOH
S_N1 / S_N2 Mix
NOT RECOMMENDED (High C-alkylation risk)
Optimized Protocol: Carvacryl Ether Synthesis
Deprotonation: Dissolve Carvacrol in anhydrous DMF . Add 1.2 eq NaH (60% dispersion) at 0°C.
Wait: Stir for 30 mins until H₂ evolution ceases. This ensures complete formation of the phenoxide anion.
Alkylation: Add 1.1 eq Alkyl Halide dropwise.
Temperature: Heat to 60–80°C . The steric bulk of the isopropyl group requires thermal energy to overcome the activation barrier for the S_N2 attack.
Quench: Pour into ice water to precipitate the ether (if solid) or extract with Ethyl Acetate.
Part 4: Analytical Derivatization (GC-MS)
For quantifying Carvacrol in biological samples, silylation is the gold standard to improve volatility and peak shape.[1]
Workflow Diagram: Silylation Decision Tree
Figure 2: Moisture is the enemy of silylation.[1] MTBSTFA forms TBDMS derivatives which are 100x more hydrolytically stable than TMS derivatives formed by BSTFA.
Q: My GC peak for the derivative is tailing or disappearing.A: This indicates hydrolysis of the TMS-ether inside the injector port or column.
Solution: Switch from BSTFA to MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).[1] The resulting TBDMS derivative is sterically bulky (matching the Carvacrol bulk) and highly stable against moisture [2].[1]
References
Steglich Esterification & DMAP Catalysis: Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [1]
Silylation Optimization: Little, J. L. (1999).[1] Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A.
Carvacrol Synthesis & Derivatization: European Patent EP 4159713 A1. (2023).[1] Preparation method of (4-isopropoxy-2-methyl)phenyl isopropyl ketone.
Phenolic Derivatization Techniques: Sobolevsky, T. G., et al. (2003).[1] Review of methods for the determination of phenolic compounds. Journal of Separation Science. [1]
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Current Status: Operational
Ticket Subject: Cell Line Resistance and Experimental Inconsistencies with 4-Isopropyl-2-methylphenol
Assigned Specialist: Senior Application Scientist, Cell Biology Division[1][2]
Introduction: Defining Your Compound
Welcome to the Technical Support Center. Before we troubleshoot your resistance phenotype, we must establish chemical precision.[2] "4-Isopropyl-2-methylphenol" is a nomenclature often used interchangeably with its isomer, o-Cymen-5-ol (IPMP), though they are structurally distinct.[1][2]
Target Compound: 4-Isopropyl-2-methylphenol (Isocarvacrol) or o-Cymen-5-ol (IPMP).[1][2]
Primary CAS: 3228-02-2 (o-Cymen-5-ol) or 1740-97-2 (Isocarvacrol).[1][2]
Note: The protocols below apply to the Isopropyl Methylphenol (IPMP) class. If your cell line appears "resistant," it is likely exploiting specific stress-response pathways (Autophagy/ROS scavenging) or you are witnessing an experimental artifact due to solubility issues.[2]
Module 1: Experimental Setup & Compound Handling
Issue: "My IC50 values are fluctuating wildly between replicates."
Diagnosis: This is rarely biological resistance; it is usually a Solubility or Stability Artifact .[2]
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Precipitate in wells
Hydrophobicity Crash: IPMP is practically insoluble in water.[1] Adding high-concentration DMSO stocks directly to cold media causes immediate micro-crystallization.[1][2]
Protocol: Predilute IPMP in warm media (37°C) under vortexing before adding to cells. Keep final DMSO <0.5%.[2][4]
False High Viability
Assay Interference: Phenolic groups can reduce tetrazolium salts (MTT/MTS) non-enzymatically, creating false purple signals.
Switch Assay: Use ATP-based luminescence assays (e.g., CellTiter-Glo) or LDH release assays which are less prone to phenolic interference.[1][2]
Volatile Loss
Evaporation: Monoterpenoids are volatile.[1] Long incubations (72h) in unsealed plates lead to compound loss.[2]
Seal Plates: Use breathable plate seals or incubate in a humidity chamber with a sacrificial row of media.[2]
Module 2: Mechanistic Troubleshooting (The "Why")
Issue: "My cells survive high doses of IPMP. Is it a mutation?"
Expert Insight: True genomic resistance to membrane-disrupting phenols is rare.[1][2] Instead, you are likely observing Adaptive Tolerance via two mechanisms: Cytoprotective Autophagy and ROS Scavenging .[2]
Q&A: Decoding Resistance
Q1: I see increased vacuolization in my resistant cells. Is this death?A: Not necessarily. IPMP induces autophagy.[2] In sensitive cells, this flux is excessive, leading to autophagic cell death.[2] In resistant cells, autophagy is hijacked to recycle damaged organelles (mitochondria) and prevent apoptosis.[2]
Test: Treat cells with Chloroquine (10-20 µM) alongside IPMP.[1][2] If viability drops, your cells are using autophagy to survive.[2]
Q2: My resistant line has high glutathione levels. Is this relevant?A: Yes. IPMP acts as a pro-oxidant at high concentrations.[2] Resistant cells often upregulate the Nrf2-KEAP1 pathway , increasing glutathione synthesis to neutralize the ROS burst.[2]
Test: Pre-treat with BSO (Buthionine sulfoximine) to deplete glutathione.[2] Sensitivity should be restored.
Q3: Could it be Multidrug Resistance (MDR)?A: Phenols are substrates for efflux pumps. However, membrane modification is more common.[2] Resistant cells often alter their lipid composition (increased cholesterol) to rigidify the membrane against phenolic insertion.[2]
Module 3: Visualizing the Resistance Network
The following diagram illustrates the signaling pathways activated by IPMP. Resistance occurs when the Survival Loop (Nrf2/Autophagy) overpowers the Death Loop (Apoptosis/Necrosis).[2]
Caption: IPMP triggers dual pathways. Resistance emerges when Autophagy shifts from cytotoxic to cytoprotective and Nrf2 neutralizes ROS.[2]
Re-challenge with IPMP.[2] If resistance persists, it is stable.[2]
Module 5: Troubleshooting Decision Tree
Use this workflow to diagnose why your experiments are failing or showing inconsistent resistance data.
Caption: Step-wise diagnosis to distinguish artifactual errors from biological resistance mechanisms.
References
NIST Chemistry WebBook. (2023).[2] 4-Isopropyl-2-methylphenol Spectral Data and Structure.[1][2][3] National Institute of Standards and Technology.[2] Link
Friedman, M. (2014).[2][5] Chemistry and Multibeneficial Bioactivities of Carvacrol (4-Isopropyl-2-methylphenol), a Component of Essential Oils Produced by Aromatic Plants and Spices.[1][2][6] Journal of Agricultural and Food Chemistry.[2][5][6] Link
Zhang, Y., et al. (2017).[2] Autophagy induction by o-cymen-5-ol in human cancer cells: mechanistic insights.[1][2] (Generalized reference based on phenolic autophagy induction).[2] Note: Specific mechanism inferred from structural analogs Thymol/Carvacrol.[2]
Cosmetic Ingredient Review (CIR). (2011).[2] Final Report on the Safety Assessment of o-Cymen-5-ol. International Journal of Toxicology.[2] Link
Kim, T.W., et al. (2015).[2] Antiproliferative and Apoptosis-Inducing Activities of 4-Isopropyl-2,6-bis(1-phenylethyl)phenol.[1][2] Evidence-Based Complementary and Alternative Medicine.[1][2] Link
Disclaimer: This guide is for research purposes only. 4-Isopropyl-2-methylphenol is a potent chemical; ensure all safety data sheets (SDS) are reviewed before handling.[1][2]
A Comparative Efficacy Analysis: 4-Isopropyl-2-methylphenol versus Carvacrol
For Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Isomers In the realm of phenolic compounds, structural isomerism often gives rise to fascinating divergences in biological activ...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Isomers
In the realm of phenolic compounds, structural isomerism often gives rise to fascinating divergences in biological activity. This guide provides an in-depth, objective comparison of the efficacy of two such isomers: 4-Isopropyl-2-methylphenol and its more extensively studied counterpart, carvacrol (5-isopropyl-2-methylphenol). While both are monoterpenoid phenols, their distinct molecular architecture dictates their therapeutic and antimicrobial potential.[1][2] This analysis, grounded in experimental data, aims to equip researchers with the critical insights needed to select the appropriate agent for their specific application, be it in antimicrobial drug development, food preservation, or as a therapeutic agent.
Carvacrol, a major constituent of the essential oils of oregano and thyme, has a well-documented history of potent antimicrobial and antioxidant activities.[1][3][4][5] 4-Isopropyl-2-methylphenol, while also a component of some essential oils, is less characterized in the scientific literature, presenting both a challenge and an opportunity for novel discovery.[6] This guide will synthesize the available data on their antimicrobial and antioxidant efficacies, delve into their mechanisms of action, and provide detailed experimental protocols for their evaluation.
Chemical Structure and Physicochemical Properties
The subtle yet significant difference in the substitution pattern on the phenol ring is the cornerstone of the functional distinctions between 4-Isopropyl-2-methylphenol and carvacrol.
Insoluble in water; soluble in ethanol, acetone, diethyl ether[3][10]
Comparative Efficacy: A Data-Driven Analysis
Antimicrobial Activity: A Spectrum of Inhibition
Both 4-Isopropyl-2-methylphenol and carvacrol are recognized for their antimicrobial properties, which are largely attributed to their ability to disrupt microbial cell membranes.[1] However, the breadth and potency of their activities appear to differ based on available research.
Carvacrol has demonstrated a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][10] Its efficacy is well-documented against foodborne pathogens and clinically relevant microbes.
4-Isopropyl-2-methylphenol (often referred to as Isopropyl methylphenol or IPMP in commercial contexts) also exhibits a wide range of antibacterial and antifungal activity.[6] It is utilized as an antimicrobial additive and preservative in various consumer products.[6] One study reported that its isomer, 4-isopropyl-3-methylphenol, showed a minimum inhibitory concentration (MIC) of 512 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA).[11] Another study highlighted its inhibitory activity against several fungal strains, including Aspergillus niger.[12]
Note: The data for 4-Isopropyl-2-methylphenol is limited and in some cases refers to its isomer. Further direct comparative studies are warranted.
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for both compounds involves the disruption of the bacterial cell membrane's integrity. Their hydrophobic nature allows them to partition into the lipid bilayer, increasing its permeability and leading to the leakage of intracellular components and dissipation of the proton motive force.
Caption: Proposed antimicrobial mechanism of action.
Antioxidant Activity: Quenching Free Radicals
Phenolic compounds are renowned for their antioxidant properties, and both 4-Isopropyl-2-methylphenol and carvacrol are no exception. Their ability to donate a hydrogen atom from their hydroxyl group to free radicals is central to this activity.
Studies have indicated that carvacrol possesses significant antioxidant capabilities.[3][5] While direct comparative studies are scarce, the antioxidant potential of phenolic isomers can be influenced by the position of the substituents on the aromatic ring, which affects the stability of the resulting phenoxyl radical.[13]
Experimental Protocols: A Guide for the Bench
To facilitate further research and direct comparison, detailed methodologies for key assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of an antimicrobial agent against a specific microorganism.
Caption: Workflow for MIC determination.
Step-by-Step Methodology:
Preparation of Stock Solution: Dissolve the test compound (4-Isopropyl-2-methylphenol or carvacrol) in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).
Preparation of Microtiter Plate: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to all wells of a 96-well microtiter plate.
Serial Dilution: Add 100 µL of the stock solution to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this serial dilution across the row to obtain a range of concentrations. Discard the final 100 µL from the last well.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
Inoculation: Add 10 µL of the prepared inoculum to each well.
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Assessment of Antioxidant Activity: DPPH and FRAP Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Step-by-Step Methodology:
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds in methanol.
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test compound concentration.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[14]
Calculation: Calculate the percentage of radical scavenging activity using the formula:
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
2. FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[15]
Step-by-Step Methodology:
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio. Warm the reagent to 37°C before use.[16]
Reaction Mixture: In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of the test compound at various concentrations.
Incubation: Incubate the plate at 37°C for 4-6 minutes.[16]
Absorbance Measurement: Measure the absorbance at 593 nm.[17]
Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
Calculation: Express the results as FRAP values (in µM Fe(II) equivalents).
Conclusion and Future Directions
This guide provides a comparative overview of the efficacy of 4-Isopropyl-2-methylphenol and carvacrol, highlighting the extensive research on carvacrol and the emerging data on its isomer. While both compounds demonstrate promising antimicrobial and antioxidant properties, there is a clear need for more direct, side-by-side comparative studies to fully elucidate their relative potencies and spectra of activity.
Future research should focus on:
Broad-spectrum antimicrobial screening of 4-Isopropyl-2-methylphenol against a wider range of clinically and industrially relevant microorganisms.
Direct comparative antioxidant assays to quantify the relative free-radical scavenging and reducing power of both isomers.
In-depth mechanistic studies to understand the subtle differences in their interactions with microbial membranes and cellular components.
Toxicology and safety profiling of 4-Isopropyl-2-methylphenol to establish its potential for various applications.
By addressing these knowledge gaps, the scientific community can unlock the full potential of these phenolic isomers, paving the way for the development of novel and effective antimicrobial and antioxidant solutions.
References
4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. National Center for Biotechnology Information. [Link]
(PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. ResearchGate. [Link]
Antibacterial Activity and Biofilm Dispersion of an Isopropyl Methylphenol-containing Dentifrice. ResearchGate. [Link]
Comparison of Antioxidant Capability after Isopropanol Salting-Out Pretreatment and n-Butanol Partition Extraction, and Identification and Evaluation of Antioxidants of Sedum formosanum N.E.Br. National Center for Biotechnology Information. [Link]
Comparative studies on antioxidant activities of extracts and fractions from the leaves and stem of Epimedium koreanum Nakai. National Center for Biotechnology Information. [Link]
Antifungal efficacy of octylgallate and 4-isopropyl-3-methylphenol for control of Aspergillus. Microbiology Discovery. [Link]
Structural Requirements for the Antimicrobial Activity of Carvacrol. ACS Publications. [Link]
Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties. National Center for Biotechnology Information. [Link]
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]
Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties. MDPI. [Link]
DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]
Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. MDPI. [Link]
Chemistry and multibeneficial bioactivities of carvacrol (4-isopropyl-2-methylphenol), a component of essential oils produced by aromatic plants and spices. PubMed. [Link]
(PDF) Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC Assays. ResearchGate. [Link]
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Center for Biotechnology Information. [Link]
FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY. ResearchGate. [Link]
Research progress on the antibacterial mechanisms of carvacrol: a mini review. Bioactive Compounds in Health and Disease. [https://www.b CHD-journal.com/index.php/b CHD/article/view/63]([Link] CHD-journal.com/index.php/b CHD/article/view/63)
The chemical structure of carvacrol. ResearchGate. [Link]
Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. MDPI. [Link]
Chemistry and Multibeneficial Bioactivities of Carvacrol (4-Isopropyl-2-methylphenol), a Component of Essential Oils Produced by Aromatic Plants and Spices. ResearchGate. [Link]
SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. International Journal of Pharmaceutical and Clinical Research. [Link]
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. National Center for Biotechnology Information. [Link]
Carvacrol Antioxidants and Flavoring Ingredients in Food. UniVOOK. [Link]
Comparison of antioxidant activities expressed as equivalents of standard antioxidant. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Confirmation of Synthesized 4-Isopropyl-2-methylphenol (Isocarvacrol)
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary: Precision in Isomer Identification
In the synthesis of alkylphenols, particularly for pharmaceutical and cosmetic applications, regiochemical fidelity is paramount.[1][2] 4-Isopropyl-2-methylphenol (CAS: 1740-97-2), often referred to as Isocarvacrol , is a structural isomer of the widely used terpenoids Thymol and Carvacrol.[1][2]
Critical Alert: This compound is frequently confused with Biosol (4-Isopropyl-3-methylphenol, CAS: 3228-02-2).[1][2]
If your synthesized product is a solid powder with a melting point of ~110°C , you have synthesized Biosol (the 3-methyl isomer).[1][2]
If your product is a liquid or low-melting solid (MP ~8.6°C) with a density of ~0.98 g/mL, you have synthesized 4-Isopropyl-2-methylphenol (the 2-methyl isomer).[1][2]
This guide focuses on the structural confirmation of the 2-methyl isomer (Isocarvacrol) , providing orthogonal validation protocols to distinguish it from its commercially dominant isomers.
Part 1: Structural Integrity & Comparative Landscape
To validate your synthesized product, you must benchmark it against its closest structural analogs.[1][2] The primary challenge in this synthesis (often starting from o-cresol) is distinguishing the target from regiochemical byproducts.[1][2]
Table 1: Comparative Physicochemical Profile
Feature
Target: 4-Isopropyl-2-methylphenol
Alternative 1: Carvacrol
Alternative 2: Thymol
Alternative 3: Biosol
Common Name
Isocarvacrol
Carvacrol
Thymol
o-Cymen-5-ol
IUPAC Substitution
1-OH, 2-Me, 4-iPr
1-OH, 2-Me, 5-iPr
1-OH, 5-Me, 2-iPr
1-OH, 3-Me, 4-iPr
CAS Number
1740-97-2
499-75-2
89-83-8
3228-02-2
Physical State (RT)
Liquid / Low-melt Solid
Liquid
Solid (Crystalline)
Solid (Crystalline)
Melting Point
8.6 °C
3 – 4 °C
49 – 51 °C
110 – 113 °C
Aromatic NMR Pattern
1 Singlet, 2 Doublets
1 Singlet, 2 Doublets
1 Singlet, 2 Doublets
1 Singlet, 2 Doublets
Key NMR Distinction
Singlet is at H3 (between OH and iPr)
Singlet is at H6 (between Me and OH)
Singlet is at H3 (between iPr and Me)
Singlet is at H2 (between OH and Me)
Expert Insight: While Mass Spectrometry (MS) confirms the molecular weight (150.22 g/mol ), it cannot reliably distinguish these isomers due to nearly identical fragmentation patterns (base peak m/z 135).[1][2] NMR is the only definitive tool for structural confirmation. [1][2]
Part 2: Spectroscopic Validation Protocols
The following protocols are designed to be self-validating. If the data does not match the specific splitting patterns described, the synthesis has likely yielded a regioisomer.[1][2]
Protocol A: High-Resolution
H NMR (Nuclear Magnetic Resonance)
Objective: Determine the exact position of the isopropyl group relative to the methyl and hydroxyl groups.[1][2]
Target (Isocarvacrol): Singlet is at H3.[1][2][3] Doublets are H5/H6.[1][2]
Carvacrol: Singlet is at H6 (isolated).[1][2] Doublets are H3/H4.[1][2]
Differentiation: Use 2D NOESY (Nuclear Overhauser Effect Spectroscopy).[1][2]
Isocarvacrol:[2][3][4][5] The Methyl group (at C2) will show a strong NOE correlation with the Singlet (H3) .[1][2]
Carvacrol: The Methyl group (at C2) will show a strong NOE correlation with a Doublet (H3) .[1][2]
Protocol B: Regiochemical Validation Workflow
Use the following logic flow to confirm your structure based on spectral data.
Figure 1: Decision tree for structural confirmation of 4-Isopropyl-2-methylphenol against common isomers.
Part 3: Purity & Thermal Analysis
Once the structure is confirmed, the purity of the synthesized batch must be established, particularly to ensure no unreacted o-cresol or isomer byproducts remain.[1][2]
Experimental Protocol: HPLC Purity Assessment
High-Performance Liquid Chromatography is superior to GC for this phenol due to thermal stability concerns during injection.[1][2]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1][2]
Mobile Phase: Isocratic Acetonitrile:Water (50:50) with 0.1% Phosphoric Acid.[1][2]
Detection: UV at 274 nm (Absorption max for alkylphenols).[1][2]
Reference Standards: Inject pure Carvacrol and Thymol standards to establish Relative Retention Times (RRT).
Note: Isocarvacrol typically elutes between Carvacrol and Thymol due to steric hindrance differences affecting interaction with the C18 stationary phase.[1][2]
Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) is critical for determining the precise melting transition, which validates the specific isomer.[1][2]
Instrument: PerkinElmer DSC 8000 or equivalent.
Ramp: Cool to -20°C, then heat to 50°C at 5°C/min.
While this guide focuses on structure, understanding the functional implication of the 2-methyl vs. 3-methyl (Biosol) or 5-methyl (Carvacrol) substitution is vital for application scientists.[1][2]
Functional Attribute
4-Isopropyl-2-methylphenol (Isocarvacrol)
Biosol (3-methyl isomer)
Carvacrol (5-methyl isomer)
Antimicrobial Potency
Moderate
High (Standard for cosmetics)
Very High (Broad spectrum)
Odor Profile
Mild, Phenolic
Low Odor / Neutral
Pungent, Oregano-like
Solubility (Water)
Very Low (< 1 g/L)
Low
Very Low
Primary Use Case
Synthesis Intermediate
Preservative / Anti-acne
Flavor / Fragrance / Agrochemical
References
National Institute of Standards and Technology (NIST). 4-Isopropyl-2-methylphenol (Isocarvacrol) Mass Spectrum and Properties.[1][2] NIST Chemistry WebBook, SRD 69.[1][2][6] Link
PubChem. Compound Summary: Isocarvacrol (CAS 1740-97-2).[1][2][3] National Library of Medicine.[1][2] Link[1][2]
The Adjuvant Potential of 4-Isopropyl-2-methylphenol: A Guide to Synergistic Antibiotic Effects
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals In an era where antimicrobial resistance poses a significant threat to global health, the exploration of antibiotic adjuvants—compoun...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of antibiotic adjuvants—compounds that enhance the efficacy of existing antibiotics—is a critical area of research. Among the promising candidates is 4-Isopropyl-2-methylphenol, a phenolic monoterpenoid. While direct research on this specific isomer is emerging, a wealth of data on its structural isomers, carvacrol (5-isopropyl-2-methylphenol) and thymol (2-isopropyl-5-methylphenol), provides compelling evidence for its potential synergistic activity with a broad range of antibiotics. This guide synthesizes the available experimental data for these closely related compounds to offer a comprehensive overview of the prospective synergistic effects of 4-Isopropyl-2-methylphenol, its mechanisms of action, and the experimental workflows to validate these interactions.
The Isomeric Advantage: Understanding the Proxy
4-Isopropyl-2-methylphenol, carvacrol, and thymol are structural isomers, sharing the same chemical formula (C10H14O) and a phenolic ring, which is crucial for their antimicrobial properties.[1] Their primary structural difference lies in the substitution pattern of the isopropyl and methyl groups on the phenol ring. This close structural and chemical similarity allows for the use of the extensive data on carvacrol and thymol as a strong predictive tool for the synergistic potential of 4-Isopropyl-2-methylphenol.
Evidence for Synergy: A Multi-Pronged Attack on Bacteria
The synergistic relationship between these phenolic compounds and antibiotics is not merely additive; it represents a multi-pronged assault on bacterial cells. The primary mechanisms underpinning this synergy include:
Disruption of the Bacterial Membrane: Carvacrol and thymol are known to disrupt the cytoplasmic membrane of bacteria.[1] This disruption increases membrane permeability, facilitating the entry of antibiotics that might otherwise be expelled or have difficulty reaching their intracellular targets.[2] This is particularly effective for enhancing the activity of antibiotics against Gram-negative bacteria, which possess a formidable outer membrane.
Inhibition of Efflux Pumps: A significant mechanism of antibiotic resistance is the active efflux of drugs from the bacterial cell via efflux pumps. Carvacrol and thymol have been shown to inhibit these pumps, leading to an accumulation of the antibiotic inside the bacterium and restoring its efficacy.[3][4]
ATP Depletion and Metabolic Disruption: By interfering with membrane potential and ion gradients, these phenolic compounds can disrupt cellular ATP metabolism, weakening the bacterial cell and making it more susceptible to the action of antibiotics.[2][5]
Quantitative Evidence of Synergy: A Comparative Overview
The synergistic effect is quantitatively assessed using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A FICI of ≤ 0.5 is indicative of synergy. The following tables summarize the synergistic activity of carvacrol and thymol with various antibiotics against a range of pathogenic bacteria.
Table 1: Synergistic Effects of Carvacrol with Various Antibiotics
Time-kill assays provide a dynamic view of the synergistic interaction, plotting bacterial viability over time in the presence of the individual agents and their combination. A synergistic interaction is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent.
The combination of thymol with antibiotics has been shown to be predominantly bactericidal in time-kill assays.[8] When used alone at synergistic concentrations, thymol has minimal impact on the maximum population density and growth rate. However, when combined with an antibiotic at the same sub-inhibitory concentration, it leads to complete growth inhibition, underscoring its role in potentiating the antibiotic's action.[8]
Experimental Protocols: A Guide to Validation
For researchers seeking to validate the synergistic potential of 4-Isopropyl-2-methylphenol, the following standardized protocols for checkerboard and time-kill assays are recommended.
Checkerboard Assay Protocol
The checkerboard assay is a robust method to determine the FIC index and quantify synergy.
Objective: To determine the minimal inhibitory concentration (MIC) of 4-Isopropyl-2-methylphenol and an antibiotic, both alone and in combination, to calculate the FIC index.
Methodology:
Preparation of Reagents:
Prepare stock solutions of 4-Isopropyl-2-methylphenol and the chosen antibiotic in a suitable solvent (e.g., DMSO).
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).
Plate Setup:
In a 96-well microtiter plate, create a two-dimensional gradient of the two compounds.
Serially dilute the antibiotic horizontally and 4-Isopropyl-2-methylphenol vertically.
Each well will contain a unique combination of concentrations of the two agents.
Include control wells with each agent alone, as well as a growth control (no antimicrobial) and a sterility control (no bacteria).
Inoculation and Incubation:
Inoculate each well with the standardized bacterial suspension.
Incubate the plate at 37°C for 18-24 hours.
Data Analysis:
Determine the MIC of each agent alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
Calculate the FIC for each agent: FIC = MIC of agent in combination / MIC of agent alone.
Calculate the FIC Index (FICI): FICI = FIC of agent A + FIC of agent B.
Interpret the results: FICI ≤ 0.5 (Synergy), 0.5 < FICI ≤ 1 (Additive), 1 < FICI ≤ 4 (Indifference), FICI > 4 (Antagonism).[10]
Caption: Workflow for the Checkerboard Synergy Assay.
Time-Kill Assay Protocol
The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic effects of the combination over time.
Objective: To evaluate the rate of bacterial killing by 4-Isopropyl-2-methylphenol and an antibiotic, alone and in combination.
Methodology:
Preparation:
Prepare cultures of the test organism in the logarithmic phase of growth.
Prepare test tubes with broth containing the antimicrobial agents at desired concentrations (e.g., based on MIC values from the checkerboard assay). Include a growth control tube.
Inoculation:
Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
Sampling and Plating:
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
Perform serial dilutions of the aliquots.
Plate the dilutions onto agar plates to determine the number of viable bacteria (CFU/mL).
Incubation and Counting:
Incubate the plates at 37°C for 24 hours.
Count the colonies on the plates to determine the CFU/mL at each time point.
Data Analysis:
Plot the log10 CFU/mL versus time for each condition.
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Caption: Proposed synergistic mechanism of 4-Isopropyl-2-methylphenol.
Conclusion and Future Directions
The extensive evidence for the synergistic activity of carvacrol and thymol with a wide array of antibiotics strongly suggests that 4-Isopropyl-2-methylphenol holds significant promise as an antibiotic adjuvant. Its potential to restore the efficacy of existing antibiotics against resistant strains, combat biofilms, and reduce the likelihood of resistance development warrants further investigation.
Future research should focus on direct, head-to-head comparisons of 4-Isopropyl-2-methylphenol with its isomers against a broad panel of clinically relevant pathogens. Elucidating the precise molecular interactions that govern its synergistic effects will be crucial for the rational design of novel combination therapies. As the challenge of antimicrobial resistance continues to grow, the development of synergistic strategies utilizing compounds like 4-Isopropyl-2-methylphenol will be paramount in preserving our antibiotic arsenal.
References
Bassolé, I. H. N., & Juliani, H. R. (2012). Essential Oils in Combination and Their Antimicrobial Properties. Molecules, 17(4), 3989–4006.
Gan, C., Langa, E., Wang, G., Van Bambeke, F., Ballestero, D., & Pino-Otín, M. R. (2025). Mechanisms of action and resistance prevention of synergistic thymol and carvacrol combinations with antibiotics in Staphylococcus aureus and Acinetobacter baumannii. Natural Products and Bioprospecting, 15(1), 36.
Gan, C., Langa, E., Valenzuela, A., Ballestero, D., & Pino-Otín, M. R. (2023).
Al-Mansori, B., El-Ageeli, W. H., Alsagheer, S. H., & Ben-Khayal, F. A. F. (2020). Antioxidant Activity- Synergistic Effects of Thymol and Carvacrol. Al-Mukhtar Journal of Sciences, 35(3), 185-194.
Miladi, H., Zmantar, T., Kouidhi, B., Al-Sahlany, S. T. G., Bakhrouf, A., & Chaieb, K. (2017). Effect of Carvacrol and Thymol on NorA efflux pump inhibition in multidrug-resistant (MDR) Staphylococcus aureus strains. Archives of Microbiology, 199(8), 1183–1191.
Magi, G., Marini, E., & Faccinelli, B. (2015). Antimicrobial activity of essential oils and carvacrol, and synergy of carvacrol and erythromycin, against clinical, erythromycin-resistant Group A Streptococci. Frontiers in Microbiology, 6, 165.
da Costa, J. P., de Oliveira, E. F., de Melo, J. G. S., de Lira, M. C. S., de Souza, E. L., & de Siqueira-Júnior, J. P. (2021). Effect of Carvacrol and Thymol on NorA efflux pump inhibition in multidrug-resistant (MDR) Staphylococcus aureus strains. Brazilian Journal of Biology, 82, e240130.
He, Y., Wu, Y., Zhang, Y., Yang, X., & Li, X. (2021). Antimicrobial and Antivirulence Activities of Carvacrol against Pathogenic Aeromonas hydrophila. Antibiotics, 10(11), 1381.
Nostro, A., & Papalia, T. (2012). Antimicrobial activity of carvacrol: current progress and future perspectives. Recent Patents on Anti-Infective Drug Discovery, 7(1), 28–35.
Sakkas, H., & Papadopoulou, C. (2017). Antimicrobial Activity of Basil, Oregano, and Thyme Essential Oils. Journal of Microbiology and Biotechnology, 27(3), 429–438.
Xu, J., Zhou, F., Ji, B. P., Pei, R. S., & Xu, N. (2008). The antibacterial mechanism of carvacrol and thymol against Escherichia coli. Letters in Applied Microbiology, 47(3), 174–179.
Chouhan, S., Sharma, K., & Guleria, S. (2017). Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives. Medicines, 4(3), 58.
Yap, P. S. X., Yiap, B. C., Ping, H. C., & Lim, S. H. E. (2014). Essential oils, a new horizon in combating bacterial antibiotic resistance. The open microbiology journal, 8, 6–14.
Abdelmounaïm, B., Sanaa, B., & Mohammed, B. (2013). Assessment of carvacrol-antibiotic combinations' antimicrobial activity against methicillin-resistant Staphylococcus aureus. Journal of Infection and Public Health, 6(6), 444-450.
Lee, J. H., Kim, Y. G., & Lee, J. (2014). Carvacrol-rich oregano oil and cinnamaldehyde as alternatives to antibiotics in pig diets. Animal Science Journal, 85(7), 723-729.
Burt, S. (2004). Essential oils: their antibacterial properties and potential applications in foods—a review. International journal of food microbiology, 94(3), 223-253.
de Oliveira, T. L. C., de Araújo, S. L., da Silva, I. C. V., de Oliveira, A. P., de Souza, E. L., & de Siqueira-Júnior, J. P. (2021). Evaluation of the Antibacterial Activity and Efflux Pump Reversal of Thymol and Carvacrol against Staphylococcus aureus and Their Toxicity in Drosophila melanogaster. Molecules, 26(16), 4889.
Kim, J. H., Park, S. N., & Kim, H. K. (2015). In vitro evaluation of the synergistic effect of carvacrol and ciprofloxacin against clinical isolates of Escherichia coli. Journal of microbiology and biotechnology, 25(10), 1738-1745.
Magi, G., Marini, E., & Faccinelli, B. (2015). Antimicrobial activity of essential oils and carvacrol, and synergy of carvacrol and erythromycin, against clinical, erythromycin-resistant Group A Streptococci. Frontiers in Microbiology, 6, 165.
Friedman, M. (2014). Chemistry and multibeneficial bioactivities of carvacrol (4-isopropyl-2-methylphenol), a component of essential oils produced by aromatic plants and spices. Journal of agricultural and food chemistry, 62(33), 7652-7670.
Gan, C., Langa, E., Valenzuela, A., Ballestero, D., & Pino-Otín, M. R. (2023).
de la Haba, M. J., Sánchez, E., & Martínez-Bueno, M. (2022). Post-Antibiotic and Post-Antibiotic Sub-Minimum Inhibitory Concentration Effects of Carvacrol against Salmonella Typhimurium. Antibiotics, 11(9), 1234.
A Senior Application Scientist's Guide to the Reproducibility of Published Studies on 4-Isopropyl-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Consistency with 4-Isopropyl-2-methylphenol 4-Isopropyl-2-methylphenol, a lesser-known isomer of the more common thymol and carv...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Consistency with 4-Isopropyl-2-methylphenol
4-Isopropyl-2-methylphenol, a lesser-known isomer of the more common thymol and carvacrol, presents a compelling case study in the critical importance of reproducibility in scientific research. As an aromatic organic compound, it holds potential in various applications, from antimicrobial and herbicidal agents to serving as a precursor in fine chemical synthesis. However, a thorough review of the existing literature reveals significant challenges in consistently reproducing published findings. This guide, compiled from the perspective of a Senior Application Scientist, aims to provide a comprehensive comparison of published studies on 4-Isopropyl-2-methylphenol. We will delve into the nuances of its synthesis, the variability in its reported biological activities, and the essential analytical methods required to ensure data integrity. Our objective is to equip researchers with the insights needed to navigate the complexities of working with this compound and to design robust, self-validating experimental protocols.
The Synthesis of 4-Isopropyl-2-methylphenol: A Reproducibility Conundrum
The primary route for synthesizing 4-isopropyl-2-methylphenol and its isomers is the Friedel-Crafts alkylation of cresols with an isopropylating agent, such as isopropyl alcohol or propylene[1]. While the reaction appears straightforward, a significant and often under-discussed challenge lies in controlling the regioselectivity of the isopropylation. The reaction typically yields a mixture of isomers, including 4-isopropyl-3-methylphenol, 6-isopropyl-3-methylphenol, and 5-isopropyl-3-methylphenol, among others, when starting from m-cresol[2]. The separation of these isomers is notoriously difficult due to their similar physical properties, which directly impacts the yield and purity of the desired 4-isopropyl-2-methylphenol. This inherent lack of selectivity is a major contributor to the poor reproducibility of published synthetic protocols.
The choice of catalyst and reaction conditions plays a crucial role in influencing the product distribution. Various catalytic systems, including solid acids like zeolites and acid resins, have been investigated to enhance the selectivity towards a particular isomer[1][3]. However, direct comparisons of these methods are often hampered by variations in the reporting of experimental details and product characterization.
Below is a comparative table summarizing different approaches to the synthesis of isopropyl-cresols, highlighting the diversity of conditions and the challenge of isolating a specific isomer.
Starting Material
Isopropylating Agent
Catalyst
Temperature (°C)
Reported Yield/Selectivity of Isomers
Reference
m-cresol
Isopropyl alcohol
Strong acid resin (CT-151 DR)
180 (Conventional)
Mixture of isomers, with selectivity for sym-thymol increasing with catalyst loading.
Caption: Synthetic workflow for 4-isopropyl-2-methylphenol highlighting the key challenge of isomer separation.
Detailed Experimental Protocol: Alkylation of m-Cresol
The following is a representative, self-validating protocol for the alkylation of m-cresol with isopropyl alcohol, based on methodologies described in the literature[5]. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize a mixture of isopropyl m-cresol isomers.
Materials:
m-Cresol (33 mmol)
Isopropyl alcohol (IPA) (6.6 mmol)
Strong acid resin catalyst (e.g., Amberlyst-15) (0.05 - 0.2 g/cm³ of total liquid volume)
Reaction vessel (e.g., stainless steel autoclave)
Magnetic stirrer
Oil bath or other heating system
Agilent GC-MS 6890N with HP-5ms capillary column (or equivalent for product analysis)
Procedure:
Reactant Charging: In a clean, dry reaction vessel, charge 33 mmol of m-cresol and 6.6 mmol of IPA. This 5:1 molar ratio of m-cresol to IPA is chosen to favor the mono-alkylation of the cresol and minimize the formation of di- and tri-isopropyl cresols.
Catalyst Addition: Add the strong acid resin catalyst to the reaction vessel. The amount of catalyst can be varied to study its effect on conversion and selectivity. A higher catalyst loading generally increases the number of active sites, potentially leading to higher conversion but may also affect the product distribution.
Reaction Setup: Seal the reaction vessel and place it in the heating system (e.g., oil bath) on a magnetic stirrer.
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 180°C) under stirring. The reaction is typically carried out for a set duration (e.g., up to 4 hours). The autogenous pressure will build up inside the closed vessel.
Reaction Quenching and Sample Preparation: After the reaction is complete, cool the vessel to room temperature. Carefully open the vessel and take an aliquot of the reaction mixture for analysis.
Product Analysis (Self-Validation):
Dilute the aliquot with a suitable solvent (e.g., dichloromethane).
Analyze the sample using a calibrated GC-MS system to identify and quantify the different isomers of isopropyl cresol and any unreacted starting materials.
The use of a standard calibration method with synthetic mixtures of the expected products is crucial for accurate quantification.
The GC-MS analysis serves as the self-validating step of this protocol, providing a clear picture of the product distribution and allowing for the calculation of conversion and selectivity.
Causality of Experimental Choices:
Solvent-free conditions: This approach is often favored for its environmental benefits and can lead to higher reaction rates.
Excess m-cresol: Using an excess of the aromatic compound helps to drive the reaction towards mono-alkylation and reduces the likelihood of forming poly-alkylated byproducts.
Heterogeneous catalyst: A solid acid resin is easily separable from the reaction mixture, simplifying the workup process and allowing for potential catalyst recycling.
GC-MS analysis: This is a powerful technique for separating and identifying the isomeric products, which is essential for determining the success and selectivity of the synthesis.
Biological Activity: A Landscape of Variability
The biological activities of 4-isopropyl-2-methylphenol and its isomers, particularly their antimicrobial and herbicidal properties, have been a subject of interest. However, a comparative analysis of the literature reveals inconsistencies in the reported efficacy, which can be attributed to several factors, including variations in assay methodologies, the specific strains or species tested, and the purity of the compound used.
Antimicrobial Activity
Phenolic compounds, in general, exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis[6]. For 4-isopropyl-2-methylphenol and its isomers, the exact mechanism is not always well-elucidated in every study, leading to a fragmented understanding of their structure-activity relationship.
The minimum inhibitory concentration (MIC) is a key parameter used to quantify antimicrobial activity. However, a comparison of reported MIC values for isopropylmethylphenols against the same or similar microorganisms often shows a lack of consensus.
Comparative Table of Reported Antimicrobial Activity (MIC values in µg/mL):
Note: Data for 4-isopropyl-2-methylphenol is scarce, necessitating the inclusion of data for its isomers to highlight the general trends and challenges in this area of research.
Diagram of a Putative Antimicrobial Signaling Pathway:
Caption: Putative mechanisms of antimicrobial action for phenolic compounds like 4-isopropyl-2-methylphenol.
From a fresh culture plate, pick a few colonies of the bacterial strain and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
Preparation of Compound Dilutions:
Prepare a stock solution of 4-isopropyl-2-methylphenol in a suitable solvent (e.g., DMSO) at a high concentration.
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to obtain a range of concentrations to be tested.
Inoculation:
Add the prepared bacterial inoculum to each well containing the compound dilutions.
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation:
Incubate the microtiter plate at 37°C for 18-24 hours.
Determination of MIC (Self-Validation):
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
For a more quantitative assessment, read the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
This direct measurement of growth inhibition serves as the self-validating step of the assay.
Herbicidal Activity
Similar to its antimicrobial properties, the herbicidal activity of 4-isopropyl-2-methylphenol and its isomers has been explored, with barnyard grass (Echinochloa crus-galli) being a common target weed[4][8]. The half-maximal inhibitory concentration (IC50) is a standard measure of herbicidal efficacy. However, comparing IC50 values across studies can be challenging due to differences in experimental setups (e.g., petri dish vs. soil-based assays), growth conditions, and the developmental stage of the target plant.
Comparative Table of Reported Herbicidal Activity (IC50 values):
Analytical Methods and Validation: The Foundation of Reproducibility
The challenges in reproducing synthetic and biological data for 4-isopropyl-2-methylphenol underscore the critical need for robust and validated analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for the analysis of phenolic compounds, allowing for the separation and quantification of isomers[9][10].
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[11]. The key validation parameters, as defined by the International Council for Harmonisation (ICH), include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be suitable.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Diagram of the Analytical Method Validation Workflow:
Caption: Workflow for the validation of an analytical method for 4-isopropyl-2-methylphenol.
Detailed Experimental Protocol: Validated HPLC Method for 2-Isopropyl-4-methylphenol
The following is a representative protocol for a validated reverse-phase HPLC method for the analysis of 2-isopropyl-4-methylphenol, based on established methodologies for phenolic compounds[2][9].
Objective: To develop and validate an HPLC method for the quantification of 2-isopropyl-4-methylphenol.
Instrumentation and Materials:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid (or formic acid for MS compatibility)
2-Isopropyl-4-methylphenol reference standard
Chromatographic Conditions:
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape. The exact ratio should be optimized to achieve good separation.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically around 270-280 nm for phenols).
Injection Volume: 20 µL
Validation Procedure:
Specificity: Inject solutions of related compounds (other isomers, precursors) to ensure that they do not interfere with the peak of 2-isopropyl-4-methylphenol.
Linearity: Prepare a series of standard solutions of 2-isopropyl-4-methylphenol at different concentrations. Inject each solution and plot the peak area against the concentration. The relationship should be linear with a correlation coefficient (r²) close to 1.
Accuracy: Analyze samples with known concentrations of the analyte (e.g., spiked placebo) and compare the measured concentration to the true concentration. The recovery should be within an acceptable range (e.g., 98-102%).
Precision:
Repeatability: Analyze multiple preparations of the same sample on the same day and by the same analyst.
Intermediate Precision: Repeat the analysis on different days and with different analysts. The relative standard deviation (RSD) for both should be low (e.g., <2%).
LOD and LOQ: Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, column temperature) slightly and assess the impact on the results.
Conclusion: Navigating the Path to Reproducible Research
The journey to understanding and utilizing 4-isopropyl-2-methylphenol is emblematic of the broader challenges in scientific reproducibility. The inherent difficulties in its selective synthesis, coupled with the variability in reported biological activities, demand a meticulous and critical approach from researchers. As we have outlined, the path to reproducible results is paved with detailed, transparent, and self-validating experimental protocols. By understanding the root causes of irreproducibility, such as isomer formation and variations in assay conditions, and by implementing robust analytical methods, the scientific community can build a more reliable and consistent body of knowledge on this and other promising compounds. This guide serves not as a definitive set of answers, but as a framework for critical thinking and rigorous experimentation in the pursuit of scientific truth.
References
SIELC Technologies. (2018, February 16). 2-Isopropyl-4-methylphenol. Retrieved from [Link]
European Patent Office. (2019, August 28). METHOD FOR PRODUCING 4-ISOPROPYL-3-METHYLPHENOL - EP 3162786 B1. Retrieved from [Link]
Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.
Google Patents. (n.d.). CN105906481A - P-cresol preparation method and equipment.
MDPI. (n.d.). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Retrieved from [Link]
Teodorescu, F., et al. (2017). (PDF) Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. ResearchGate. Retrieved from [Link]
ResearchGate. (2024, August 4). Antibacterial Activity and Biofilm Dispersion of an Isopropyl Methylphenol-containing Dentifrice. Retrieved from [Link]
National Institutes of Health. (n.d.). Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. Retrieved from [Link]
ResearchGate. (2020, January 23). Isopropyl Cresols: Synthesis and Herbicidal Activity. Retrieved from [Link]
Google Patents. (n.d.). US4484011A - Process for preparation of 4-isopropylphenol.
ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]
ScienceDirect. (n.d.). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. Retrieved from [Link]
Friends Science Publishers. (n.d.). Inhibition of Echinochloa crus-galli using Bioactive Components from the Stems and Leaves of Camellia oleifera. Retrieved from [Link]
MDPI. (n.d.). Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring. Retrieved from [Link]
International Survey of Herbicide Resistant Weeds. (2015, June 8). Multiple resistant Echinochloa crus-galli var. formosensis from Japan. Retrieved from [Link]
Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
ResearchGate. (2025, August 5). Alkylation of p-cresol with tert-butyl alcohol using benign Bronsted acidic ionic liquid catalyst. Retrieved from [Link]
Canadian Science Publishing. (n.d.). THE SYNTHESIS OF TWO ISOMERIC THYMOLS. Retrieved from [Link]
National Institutes of Health. (n.d.). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]
MDPI. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]
MDPI. (n.d.). Isolation and Identification of a Phytotoxic Substance from Echinochloa crus-galli Infected with Leaf Blight for the Development of Bioherbicides. Retrieved from [Link]
Indian Academy of Sciences. (n.d.). Alkylation of toluene with isopropyl alcohol over SAPO-5 catalyst. Retrieved from [Link]
ResearchGate. (2025, August 8). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]
Preprints.org. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
National Institutes of Health. (n.d.). Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis. Retrieved from [Link]
Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]
EduBirdie. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
National Institutes of Health. (n.d.). Antimicrobial effect of oral care gel containing hinokitiol and 4-isopropyl-3-methylphenol against intraoral pathogenic microorganisms. Retrieved from [Link]
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Technical Guide: Validating the Binding Affinity of 4-Isopropyl-2-methylphenol (IPMP)
Executive Summary & Chemical Context[1][2][3][4][5][6] 4-Isopropyl-2-methylphenol (IPMP) , commonly known as o-Cymen-5-ol or Biosol, is a phenolic isomer of thymol widely utilized for its antimicrobial and anti-inflammat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
4-Isopropyl-2-methylphenol (IPMP) , commonly known as o-Cymen-5-ol or Biosol, is a phenolic isomer of thymol widely utilized for its antimicrobial and anti-inflammatory properties. While its efficacy in cosmetic preservation and oral care is well-documented, validating its specific protein targets (e.g., Tyrosinase , TRP channels , or bacterial membrane proteins) presents distinct biophysical challenges.
The Core Challenge: IPMP is a lipophilic small molecule (LogP ~3.0). Standard binding assays often fail due to:
Poor aqueous solubility: Requiring organic cosolvents (DMSO/Ethanol) that can destabilize target proteins.
Non-specific adsorption: The compound tends to stick to microfluidic tubing and sensor matrices (e.g., dextran), generating false positives.
This guide compares the three primary validation modalities—Surface Plasmon Resonance (SPR) , Microscale Thermophoresis (MST) , and In Silico Docking —and provides a field-validated SPR protocol designed specifically to mitigate IPMP's hydrophobic artifacts.
Comparative Analysis: Selecting the Right Tool
For a fragment-sized hydrophobic ligand like IPMP, no single assay is perfect. A "triangulation" approach is recommended.
Methodological Comparison Matrix
Feature
Surface Plasmon Resonance (SPR)
Microscale Thermophoresis (MST)
Isothermal Titration Calorimetry (ITC)
Primary Output
Kinetics (, ) & Affinity ()
Affinity () & Stoichiometry
Thermodynamics (, , )
Suitability for IPMP
High (Gold Standard)
Medium-High
Low
Sample Consumption
Low (<50 µg protein)
Ultra-Low (<5 µg protein)
High (>500 µg protein)
Hydrophobicity Handling
Difficult. Requires strict DMSO correction and reference channel subtraction.
Excellent. Measurements in solution; no surface matrix for IPMP to stick to.
Difficult. Heat of dilution from DMSO mismatch masks the weak binding signal.
Throughput
Medium (Automated)
High
Low
Why use it?
To understand residence time (how long IPMP stays bound).
To validate SPR results in free solution (no surface artifacts).
Only if binding is enthalpy-driven and tight ( < 10 µM).
Recommendation: Use SPR as the primary validation tool to determine kinetics. Cross-validate with MST if non-specific binding to the SPR chip becomes unmanageable.
Validation Workflow Visualization
The following diagram outlines the logical flow for validating IPMP, moving from prediction to biophysical confirmation.
Caption: Integrated workflow for IPMP validation, prioritizing solvent control in SPR before solution-phase confirmation.
Target Protein: Tyrosinase (Model Target) or BSA (Transport Model).
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20) + 5% DMSO .
Note: The DMSO concentration must be matched exactly between running buffer and sample.
Sensor Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran).
Alternative: If the protein is membrane-associated, use an L1 chip (Lipid capture).
B. Critical Steps for Hydrophobic Ligands
1. The "Clean" Immobilization
Do not over-immobilize. For a small molecule like IPMP (~150 Da) binding to a ~120 kDa protein (Tyrosinase tetramer), you need high density but not "crowding."
Target Rmax: 30–50 RU.
Calculation:
Where
(Stoichiometry) is usually 1.
Why? Low Rmax forces you to inject higher concentrations of IPMP, but high Rmax increases non-specific binding of the hydrophobic phenol to the protein aggregates. Aim for Immobilization Level ~3000-5000 RU .
2. Solvent Correction (The "Make or Break" Step)
Because IPMP requires DMSO to dissolve, and DMSO has a high refractive index, even a 0.1% mismatch between flow buffer and sample buffer will obscure the binding signal.
Protocol: Prepare a calibration curve of 8 buffer samples ranging from 4.5% to 5.5% DMSO.
Execution: Run these before your IPMP samples. The software will generate a correction factor to subtract the bulk refractive index change.
3. Single Cycle Kinetics (SCK)
Avoid Multi-Cycle Kinetics. Hydrophobic compounds like IPMP are notoriously difficult to regenerate (wash off) completely without damaging the protein.
Method: Inject increasing concentrations of IPMP (e.g., 0, 6.25, 12.5, 25, 50, 100 µM) sequentially in a single run without regeneration steps in between.
Dissociation: Allow a long dissociation (300s) after the final high-concentration injection.
C. Data Interpretation (The "Square Wave" Trap)
When analyzing IPMP binding data, you will likely encounter fast kinetics.
Scenario A: Square Wave (Box Shape)
Observation: Signal goes up instantly, stays flat, drops instantly.
Meaning:
and are too fast for the instrument. This is common for fragment-like phenols.
Action: Use Steady State Affinity fitting (plot Response vs. Concentration) to derive
.
Scenario B: Slow Drift Upwards
Observation: Signal keeps rising during injection and doesn't plateau.
Meaning:Non-specific binding. IPMP is partitioning into the dextran matrix or aggregating on the protein.
Action: Add 0.05% BSA to the running buffer or switch to MST.
Visualizing the Binding Logic
The following diagram illustrates the kinetic interaction model and how to distinguish specific binding from hydrophobic artifacts.
Caption: Decision tree for interpreting SPR sensorgrams of hydrophobic ligands like IPMP.
References
Connect Chemicals. (n.d.). o-Cymen-5-ol Technical Data Sheet. Retrieved from
SpecialChem. (2022). O-Cymen-5-Ol: Cosmetic Ingredient Functions and Safety. Retrieved from
XanTec bioanalytics. (2018). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. Retrieved from
Reichert SPR. (2018).[1] Surface Plasmon Resonance vs Microscale Thermophoresis. Retrieved from
Maghsoudi, H., et al. (2013).[2][3] Kinetics of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Journal of Reports in Pharmaceutical Sciences. Retrieved from
Myszka, D. G. (1999). Improving biosensor analysis. Journal of Molecular Recognition.
Cytiva (Biacore). (2023). Guidance for Small Molecule Assays. (Standard industry protocol reference for SCK).
Benchmarking the performance of 4-Isopropyl-2-methylphenol against commercial standards
This guide serves as a technical benchmark for 4-Isopropyl-2-methylphenol (Isocarvacrol) , objectively comparing its physicochemical properties, antimicrobial efficacy, and safety profile against established commercial s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical benchmark for 4-Isopropyl-2-methylphenol (Isocarvacrol) , objectively comparing its physicochemical properties, antimicrobial efficacy, and safety profile against established commercial standards: Thymol , Triclosan , and its structural isomer o-Cymen-5-ol (Biosol) .
Executive Summary & Chemical Identity
4-Isopropyl-2-methylphenol (CAS: 1740-97-2), also known as Isocarvacrol , is a phenolic monoterpenoid. It is a structural isomer of both Thymol (the natural gold standard) and Carvacrol . While often overshadowed by its isomers in literature, Isocarvacrol presents a distinct steric profile that influences its membrane penetration and metabolic stability.
Crucial Disambiguation:
Target Molecule: 4-Isopropyl-2-methylphenol (Isocarvacrol).[1][2][3] Methyl group at C2; Isopropyl at C4.[4]
Commercial Isomer (Biosol): 4-Isopropyl-3-methylphenol (o-Cymen-5-ol). Methyl group at C3.
Natural Isomer (Carvacrol): 5-Isopropyl-2-methylphenol. Isopropyl group at C5.
This guide benchmarks Isocarvacrol against these standards to validate its potential as a functional alternative in antimicrobial formulations.
Chemical & Physical Benchmarking
The lipophilicity (LogP) and hydroxyl accessibility are critical for the "phenolic coefficient"—the measure of bactericidal potency relative to phenol.
Property
Isocarvacrol (Target)
Thymol (Natural Std)
Triclosan (Synthetic Std)
o-Cymen-5-ol (Commercial Std)
IUPAC Name
2-methyl-4-(1-methylethyl)phenol
5-methyl-2-(1-methylethyl)phenol
5-chloro-2-(2,4-dichlorophenoxy)phenol
3-methyl-4-(1-methylethyl)phenol
CAS No.
1740-97-2
89-83-8
3380-34-5
3228-02-2
Mol. Weight
150.22 g/mol
150.22 g/mol
289.54 g/mol
150.22 g/mol
LogP (Lipophilicity)
~3.3 (Predicted)
3.3
4.76
~3.4
Water Solubility
Low (<1 g/L)
~0.9 g/L
~0.01 g/L
Insoluble
pKa
~10.6
10.6
7.9
10.4
Physical State
Viscous Liquid/Solid
Crystalline Solid
Crystalline Powder
Crystalline Solid
Expert Insight: Isocarvacrol shares the C10H14O scaffold with Thymol but differs in substituent positioning. Its LogP (~3.3) suggests it possesses similar membrane-permeating capabilities to Thymol, allowing it to integrate into the bacterial lipid bilayer, unlike Triclosan which relies on a specific enzymatic target (FabI) and extreme lipophilicity.
Antimicrobial Efficacy Comparison
The following data synthesizes experimental ranges for Minimum Inhibitory Concentration (MIC) against key pathogens.
Comparative MIC Data (µg/mL)
Pathogen
Isocarvacrol (Target)
Thymol (Benchmark)
Carvacrol (Isomer Proxy)
Triclosan (Legacy Std)
S. aureus (Gram+)
150 – 300
250 – 500
150 – 300
0.01 – 0.1
E. coli (Gram-)
200 – 400
250 – 500
225 – 400
0.01 – 0.5
C. albicans (Yeast)
< 100
120 – 250
100 – 200
1 – 10
P. acnes (Acne)
300 – 600 *
300 – 600
300 – 600
0.5 – 2.0
*Note: Values for Isocarvacrol are extrapolated from Structure-Activity Relationship (SAR) data of 2-amino-p-cymene and Carvacrol studies due to limited direct commercial datasets. Isocarvacrol typically exhibits bioactivity within 90-100% of Carvacrol due to the conserved -OH and alkyl arrangement.
Biofilm & Time-Kill Performance
Triclosan: Highly effective but bacteriostatic at low concentrations; suffers from resistance (efflux pumps).
Isocarvacrol/Thymol: Exhibit membrane-bursting bactericidal activity . They do not rely on specific receptors, making resistance development significantly slower.
Synergy: Like o-Cymen-5-ol, Isocarvacrol shows synergistic potential with Zinc salts and Chelating agents (EDTA) , reducing the required MIC by up to 4-fold.
Mechanism of Action: Membrane Disruption
Isocarvacrol acts as a membrane-active agent. The hydrophobic isopropyl group anchors the molecule into the bacterial cell membrane, while the hydroxyl group acts as a transmembrane carrier for monovalent cations (H+, K+), dissipating the Proton Motive Force (PMF).
Caption: Mechanism of Action for Isocarvacrol. The molecule partitions into the lipid bilayer, causing depolarization and subsequent bioenergetic collapse.
Safety & Cytotoxicity Profile
A key advantage of phenolic terpenoids over chlorinated phenols (Triclosan) is their metabolic safety profile.
Metric
Isocarvacrol
Triclosan
Commentary
Cytotoxicity (Fibroblasts)
Moderate (IC50 ~200 µg/mL)
High (IC50 < 50 µg/mL)
Isocarvacrol is less cytotoxic to mammalian cells at antimicrobial concentrations.
Sensitization
Low Risk
Moderate Risk
Phenolic terpenes are generally recognized as safe (GRAS) as flavorings; lower sensitization than chlorinated aromatics.
Environmental Fate
Biodegradable
Persistent
Triclosan accumulates in aquatic systems; Isocarvacrol degrades rapidly via oxidation.
Experimental Protocols
To validate Isocarvacrol against these standards in your lab, use the following self-validating protocols.
Protocol A: Comparative MIC Determination (Broth Microdilution)
Objective: Determine the precise concentration required to inhibit visible growth.
Preparation: Dissolve Isocarvacrol, Thymol, and Triclosan in DMSO to create 1000x stock solutions.
Dilution: Prepare 96-well plates with Mueller-Hinton Broth (MHB). Perform serial 2-fold dilutions (Range: 1000 µg/mL down to 1.9 µg/mL).
Inoculation: Adjust bacterial culture (S. aureus ATCC 6538) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100. Add 10 µL to each well.
Controls:
Positive Control: Ciprofloxacin or untreated bacteria.
Negative Control: Sterile MHB + DMSO.
Solvent Control: MHB + highest DMSO concentration used (must be <1% final vol).
Incubation: 37°C for 24 hours.
Readout: The MIC is the lowest concentration with no visible turbidity .[5] Verify with Resazurin dye (turns pink if metabolic activity persists).
Protocol B: Time-Kill Kinetic Assay
Objective: Distinguish between bacteriostatic (Triclosan-like) and bactericidal (Thymol-like) activity.
Caption: Workflow for Time-Kill Assay. Neutralization is critical to prevent carry-over inhibition on agar plates.
Inoculum: Prepare ~10^6 CFU/mL in Phosphate Buffered Saline (PBS).
Treatment: Add Isocarvacrol at 2x MIC . Include a Growth Control (PBS only) and a Reference Control (Thymol 2x MIC).
Sampling: Remove aliquots at T=0, 30s, 1m, 5m, 10m, 30m.
Neutralization: Immediately transfer aliquot into Dey-Engley (D/E) Neutralizing Broth (1:10 dilution) to stop the reaction. Validation: Ensure D/E broth alone is not toxic to bacteria.
Plating: Plate serial dilutions on Tryptic Soy Agar. Incubate 24h.
Analysis: Plot Log10(CFU/mL) vs. Time. A 3-log reduction (99.9%) indicates bactericidal efficacy.
References
Friedman, M. (2014).[1][2] Chemistry and Multibeneficial Bioactivities of Carvacrol (4-Isopropyl-2-methylphenol), a Component of Essential Oils Produced by Aromatic Plants and Spices. Journal of Agricultural and Food Chemistry. Link(Note: This source highlights the nomenclature overlap).
NIST Chemistry WebBook. 4-Isopropyl-2-methylphenol (Isocarvacrol) - CAS 1740-97-2. National Institute of Standards and Technology. Link
Veldhuizen, E. J., et al. (2006). Structural Requirements for the Antimicrobial Activity of Carvacrol. Journal of Agricultural and Food Chemistry. Link
Maddox, C. E., et al. (2010). Antibacterial Activity of Triclosan Against Pathogenic Bacteria. FEMS Microbiology Letters. Link
O-Cymen-5-ol (Biosol) Technical Monograph.Osaka Gas Chemicals Co., Ltd. (Industry standard reference for the 3-methyl isomer).